viscumneoside III
Description
(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-beta-D-apiofuranosyl-beta-D-glucopyranoside has been reported in Viscum coloratum with data available.
from Viscum coloratum; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
118985-27-6 |
|---|---|
Molecular Formula |
C27H32O15 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1 |
InChI Key |
BYALYZGUSBVZQP-XJBIVIJWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Synonyms |
homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside viscumneoside III |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Viscumneoside III from Viscum coloratum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viscumneoside III, a dihydroflavone O-glycoside found in the parasitic plant Viscum coloratum (Korean mistletoe), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and for assays evaluating its biological functions, specifically as a tyrosinase inhibitor and an immunomodulator. Furthermore, this document presents quantitative data in a structured format and visualizes key processes and pathways to facilitate understanding and further research.
Introduction
Viscum coloratum (Kom.) Nakai, a species of mistletoe, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatism.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, including flavonoids.[2][3] Among these, this compound has been identified as a noteworthy constituent with potential applications in cosmetics and medicine.[4][5]
This compound is structurally defined as a homoeriodictyol derivative, specifically (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-beta-D-apiofuranosyl-beta-D-glucopyranoside.[1] Its biological activities include the inhibition of tyrosinase, an enzyme involved in melanin production, and the suppression of the pro-inflammatory chemokine MCP-1.[4][5] These properties suggest its potential as a skin-whitening agent and an anti-inflammatory therapeutic.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its isolation from Viscum coloratum and the methodologies to assess its biological functions.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties and reported quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₅ | [1] |
| Molecular Weight | 596.5 g/mol | [6] |
| CAS Number | 118985-27-6 | [1] |
| Class | Dihydroflavone O-glycoside | [4] |
| Biological Activity | Tyrosinase inhibitor, MCP-1 suppressor | [4][5] |
| IC₅₀ (Tyrosinase) | 0.5 mM | [4] |
| Concentration Range in Viscum coloratum | 5.000-300.0 µg/ml (as homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside in a 50% methanol extract, determined by LC-MS) | [7] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a representative procedure for the isolation and purification of this compound from the dried stems and leaves of Viscum coloratum, based on established phytochemical methods for flavonoids.[3][5]
Diagram of Experimental Workflow
Protocol:
-
Extraction:
-
Air-dried and powdered stems and leaves of Viscum coloratum (1 kg) are extracted with 70% ethanol (10 L) at room temperature for 72 hours, with occasional agitation.[5]
-
The extraction process is repeated three times.
-
The ethanol extracts are combined and filtered.
-
-
Concentration:
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
The crude extract is suspended in distilled water (1 L) and sequentially partitioned with petroleum ether (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (n-BuOH) (3 x 1 L).
-
The resulting fractions (petroleum ether, EtOAc, n-BuOH, and aqueous) are concentrated to dryness. This compound is expected to be enriched in the EtOAc fraction.[3]
-
-
Column Chromatography:
-
The dried EtOAc fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to separate compounds based on polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions containing the target compound are pooled.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The pooled fractions from column chromatography are further purified by preparative HPLC on a C18 column.[5]
-
A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed by lyophilization to yield the pure compound.
-
Tyrosinase Inhibition Assay
This protocol is a standard method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.
-
Prepare various concentrations of this compound in the phosphate buffer. Kojic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of the phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound solution (or control).
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. This absorbance is due to the formation of dopachrome.
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with this compound.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MCP-1 Suppression Assay in Macrophages
This protocol describes how to assess the ability of this compound to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[5]
Protocol:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed the RAW264.7 cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 0.5 ng/mL) for 24 hours to induce MCP-1 production. A vehicle-treated, non-stimulated group and an LPS-stimulated group without this compound should be included as controls.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the concentration of MCP-1 in the supernatants using a commercially available mouse MCP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The results are typically expressed as the concentration of MCP-1 (pg/mL). The percentage of MCP-1 suppression can be calculated relative to the LPS-stimulated control.
-
Signaling Pathways
Flavonoids are known to modulate various intracellular signaling pathways. The suppression of MCP-1 expression by flavonoids, including potentially this compound, is often attributed to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.
Diagram of a Potential Signaling Pathway for MCP-1 Suppression
This diagram illustrates that an inflammatory stimulus like LPS activates cell surface receptors (TLR4), leading to the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, as well as the IKK complex. These pathways converge on the activation of transcription factors AP-1 and NF-κB, which then translocate to the nucleus to initiate the transcription of the MCP-1 gene. This compound is hypothesized to exert its inhibitory effect by interfering with one or more of these upstream signaling components.
Conclusion
This compound is a promising natural product from Viscum coloratum with well-defined biological activities. This guide provides the necessary technical information for its isolation and the evaluation of its tyrosinase inhibitory and immunomodulatory effects. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic potential.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Effect of Flavonoids on MCP-1 Expression in Human Coronary Artery Endothelial Cells and Impact on MCP-1-Dependent Migration of Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Flavonoids on MCP-1 Expression in Human Coronary Artery Endothelial Cells and Impact on MCP-1-Dependent Migration of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mammalian collagenase, matrix metalloproteinase-1, by naturally-occurring flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Viscumneoside III: A Technical Guide to Its Natural Sources, Quantification, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viscumneoside III, a flavanone glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its interaction with cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation and potential application of this bioactive compound.
Natural Sources of this compound
This compound is predominantly found in plants of the Viscum genus, commonly known as mistletoe. These hemiparasitic plants grow on various host trees, and the phytochemical composition, including the concentration of this compound, can be influenced by the host species.
The primary documented natural sources of this compound include:
-
Viscum coloratum : Also known as Korean mistletoe, this species is a well-documented source of this compound.[1] It is used in traditional Chinese medicine.[1]
-
Viscum album : Commonly known as European mistletoe, this species has also been identified as a source of this compound.[2][3]
While other species within the Viscum and related Loranthus genera are being investigated for their phytochemical profiles, V. coloratum and V. album remain the most explicitly confirmed natural sources of this compound.
Quantitative Analysis
Accurate quantification of this compound in plant material is crucial for standardization and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose. While specific quantitative data for this compound is not widely published, a study on Viscum coloratum provides a robust analytical framework for a structurally similar compound, homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside. The data from this study can serve as a valuable reference point.
Table 1: Quantitative Data for a Structurally Related Flavanone Glycoside in Viscum coloratum
| Compound | Plant Source | Host Tree | Concentration Range (µg/mL in extract) | Analytical Method |
| Homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside | Viscum coloratum | Pyrus bretschneideri | 5.000 - 300.0 | UPLC/Q-TOF-MS |
Note: This data is for a compound structurally similar to this compound and should be used as a reference. The actual concentration of this compound may vary.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from Viscum species, which can be adapted for this compound.
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry the stems and leaves of Viscum coloratum or Viscum album and grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours with occasional shaking.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This compound, being a glycoside, is expected to be enriched in the n-BuOH fraction.
-
Column Chromatography: Subject the n-BuOH fraction to column chromatography on a silica gel or macroporous resin column. Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water gradient.
Quantitative Analysis by UPLC-MS/MS
The following is a representative protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the plant extract or isolated fraction in the mobile phase and filter through a 0.22 µm syringe filter.
-
UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Biological Activity and Signaling Pathways
This compound has been shown to possess immunomodulatory activity. Specifically, it has been demonstrated to selectively suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2).[2] MCP-1 is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.
The binding of MCP-1 to its receptor, CCR2, activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways. By inhibiting MCP-1 production, this compound can potentially modulate the inflammatory responses mediated by these pathways.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in modulating MCP-1 signaling.
Conclusion
This compound represents a promising natural product with potential applications in modulating inflammatory responses. This guide provides a foundational resource for researchers by consolidating information on its natural sources, detailing methodologies for its extraction and quantification, and offering insights into its biological activity. Further research is warranted to fully elucidate the therapeutic potential and precise molecular mechanisms of this compound.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Viscumneoside III
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from precursor molecules to the final glycosylated product. While specific enzymatic data for Viscum coloratum remains largely uncharacterized, this document synthesizes current knowledge of flavonoid biosynthesis in plants to propose a detailed enzymatic cascade. It includes hypothesized reaction mechanisms, requisite enzymes, and potential regulatory checkpoints. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes involved and presents available quantitative data in a structured format to facilitate comparative analysis and future research endeavors.
Introduction
This compound is a specialized plant metabolite belonging to the flavanone class of flavonoids. Its structure consists of a homoeriodictyol aglycone backbone, which is glycosylated at the 7-hydroxyl position with a β-D-glucopyranosyl moiety. This glucose is further substituted at its 2"-hydroxyl group with a β-D-apiofuranosyl residue. The biosynthesis of such complex natural products involves a multi-step enzymatic pathway, beginning with primary metabolites and culminating in a series of specific tailoring reactions. This guide delineates the proposed biosynthetic route to this compound, providing a foundational resource for researchers aiming to elucidate and engineer this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Homoeriodictyol Aglycone: This stage follows the well-established phenylpropanoid and flavonoid biosynthesis pathways.
-
Biosynthesis of the Sugar Donor, UDP-Apiose: This involves the conversion of a common sugar nucleotide.
-
Sequential Glycosylation of Homoeriodictyol: Two distinct glycosylation events attach the glucose and apiose moieties.
A detailed schematic of the proposed pathway is presented below.
Stage 1: Biosynthesis of the Homoeriodictyol Aglycone
The formation of the C15 aglycone skeleton of this compound, homoeriodictyol, commences from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1]
Pathway Overview:
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.[1]
-
Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.[2]
-
Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates naringenin at the 3' position of the B-ring to yield eriodictyol.
-
O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the methylation of the 3'-hydroxyl group of eriodictyol to form homoeriodictyol.
Stage 2: Biosynthesis of UDP-Apiose
The apiose sugar moiety is transferred from the activated sugar nucleotide, UDP-apiose. UDP-apiose is synthesized from UDP-glucuronic acid in a reaction catalyzed by UDP-apiose/UDP-xylose synthase (UAXS). This enzyme catalyzes a complex intramolecular rearrangement involving decarboxylation and a sugar ring contraction from a pyranose to a furanose.
Stage 3: Glycosylation of Homoeriodictyol
The final steps in the biosynthesis of this compound are two sequential glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs).
-
Homoeriodictyol 7-O-glucosyltransferase (H7GT): This putative enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of homoeriodictyol, forming homoeriodictyol 7-O-glucoside.
-
Homoeriodictyol 7-O-glucoside 2"-O-apiosyltransferase (HGApiT): This proposed enzyme then transfers an apiose moiety from UDP-apiose to the 2"-hydroxyl group of the glucose residue of homoeriodictyol 7-O-glucoside to yield this compound.
Quantitative Data
Quantitative data for the specific enzymes in the this compound pathway from Viscum coloratum are not currently available. However, kinetic parameters for homologous enzymes from other plant species provide valuable benchmarks for future studies.
Table 1: Kinetic Parameters of Homologous Flavonoid Biosynthesis Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Flavanone 7-O-glucosyltransferase | Citrus paradisi | Naringenin | 62 | - | - | [3] |
| Flavanone 7-O-glucosyltransferase | Citrus paradisi | UDP-Glucose | 51 | - | - | [3] |
| Flavanone 7-O-glucosyltransferase | Citrus sinensis | Naringenin | 20.41 | 0.71 | 34787 | [4] |
| Flavanone 7-O-glucosyltransferase | Citrus sinensis | Hesperetin | 15.16 | 0.77 | 50791 | [4] |
| Flavonoid 3-O-glucosyltransferase (VvGT1) | Vitis vinifera | Quercetin | 31 | ~0.08 | ~2580 | [5][6] |
| Flavonoid 3-O-glucosyltransferase (VvGT1) | Vitis vinifera | UDP-Glucose | 680 | ~0.08 | ~118 | [5][6] |
| Lignan Glycosyltransferase (IiUGT4) | Isatis indigotica | Lariciresinol | 80.92 | - | 785.91 | [7] |
Note: Data for closely related but not identical reactions are provided for comparative purposes.
Experimental Protocols
The following protocols are generalized methods for the expression, purification, and characterization of the key enzyme classes involved in this compound biosynthesis. These should be adapted and optimized for the specific enzymes from Viscum coloratum.
Heterologous Expression and Purification of a Putative Glycosyltransferase
This protocol describes the expression of a candidate glycosyltransferase gene in Escherichia coli and its subsequent purification.
Workflow Diagram:
Methodology:
-
Gene Cloning:
-
Isolate total RNA from young leaves of Viscum coloratum using a suitable kit.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the open reading frame of the candidate glycosyltransferase gene using gene-specific primers.
-
Clone the PCR product into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.
-
Verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the expression construct into E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.
-
Assess the purity of the protein by SDS-PAGE.
-
Enzyme Activity Assay for a Flavonoid Glycosyltransferase
This protocol outlines a general method to determine the activity of a purified glycosyltransferase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5-8.0)
-
1-5 µg of purified enzyme
-
100 µM flavonoid substrate (e.g., homoeriodictyol or homoeriodictyol 7-O-glucoside, dissolved in DMSO)
-
1 mM UDP-sugar donor (UDP-glucose or UDP-apiose)
-
Final volume of 50-100 µL.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of methanol or acetonitrile.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by HPLC or LC-MS to identify and quantify the product.
-
Kinetic Analysis
To determine the kinetic parameters (Km and kcat), perform the enzyme activity assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Varying Flavonoid Concentration: Use a range of flavonoid concentrations (e.g., 5-200 µM) with a fixed, saturating concentration of the UDP-sugar (e.g., 2 mM).
-
Varying UDP-Sugar Concentration: Use a range of UDP-sugar concentrations (e.g., 0.1-5 mM) with a fixed, saturating concentration of the flavonoid substrate.
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Regulation of the Biosynthetic Pathway
The biosynthesis of flavonoids is tightly regulated at multiple levels. The expression of the biosynthetic genes is often coordinately controlled by transcription factors, particularly those of the MYB, bHLH, and WD40 families.[8] These transcription factors can be induced by various developmental and environmental cues, such as light, hormones (e.g., jasmonates), and biotic or abiotic stress.[8]
Furthermore, feedback inhibition can play a role in regulating metabolic flux through the pathway. For instance, the accumulation of downstream flavonoid products can inhibit the activity of upstream enzymes like PAL and CHS. Glycosylation itself is a crucial regulatory step, as it can affect the stability, solubility, and subcellular localization of the flavonoid aglycones, thereby influencing their biological activity and potential for feedback regulation.[9]
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a robust framework for future research. The immediate priorities are the identification and characterization of the specific enzymes from Viscum coloratum, particularly the O-methyltransferase and the two glycosyltransferases that are critical for the final steps of the synthesis. Elucidating their substrate specificities, kinetic properties, and the regulation of their expression will be essential for any metabolic engineering efforts. The protocols and comparative data presented in this guide offer a solid starting point for these investigations. Ultimately, a thorough understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds.
References
- 1. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 5. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. frontiersin.org [frontiersin.org]
- 8. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 9. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
Mass spectrometry fragmentation pattern of viscumneoside III
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Viscumneoside III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric fragmentation pattern of this compound, a flavanone glycoside found in Viscum coloratum. The information presented here is crucial for the identification and characterization of this compound in complex mixtures, such as plant extracts, and for its potential development as a therapeutic agent.
Compound Information
This compound is a flavanone glycoside with the chemical structure of homoeriodictyol substituted with a β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside moiety at the 7-hydroxyl group.[1]
-
Molecular Formula: C₂₇H₃₂O₁₅[1]
-
Monoisotopic Mass: 596.1741 Da[1]
-
Synonyms: Homoeriodictyol-7-O-apiosyl-(1→2)-glucopyranoside[1]
Experimental Protocols for Mass Spectrometry Analysis
The following outlines a typical experimental protocol for the analysis of this compound and other flavonoid glycosides in plant extracts using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This methodology is based on established protocols for the analysis of flavonoids in Viscum species.
Sample Preparation
-
Extraction: Dried and powdered plant material (e.g., leaves and stems of Viscum coloratum) is extracted with a suitable solvent, such as 50% methanol in water.[2][3] Ultrasonic-assisted extraction is often employed to enhance efficiency.
-
Filtration: The resulting extract is filtered through a 0.22 µm membrane filter to remove particulate matter before injection into the LC-MS system.
Liquid Chromatography
-
System: An Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18, 3.0 × 150 mm, 2.7 µm) is commonly used for the separation of flavonoid glycosides.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.4 mL/min is often used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
-
Injection Volume: A small injection volume, typically 2-5 µL, is used.
Mass Spectrometry
-
System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode (ESI⁻) is often preferred for the analysis of flavonoids as it typically provides a strong deprotonated molecular ion peak ([M-H]⁻).
-
Mass Range: A full scan mass range of m/z 100-1500 is generally sufficient to cover the masses of the parent compound and its fragments.
-
Capillary Voltage: Typically set between 3.0 and 4.0 kV.
-
Source Temperature: Maintained at a temperature around 120-150°C.
-
Desolvation Gas Temperature: Usually set between 300 and 350°C.
-
Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 20-60 eV) is applied in the collision cell to induce fragmentation of the precursor ion.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of flavonoid glycosides in tandem mass spectrometry provides valuable structural information. The primary fragmentation events involve the cleavage of glycosidic bonds and rearrangements within the sugar and aglycone moieties. For this compound, the expected fragmentation in negative ion mode would proceed as follows:
The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 595 .
The major fragmentation pathways involve the sequential loss of the sugar residues:
-
Loss of the terminal apiosyl residue: Cleavage of the interglycosidic bond results in the loss of a neutral apiose moiety (132 Da), leading to a fragment ion at m/z 463 . This fragment corresponds to the deprotonated homoeriodictyol-7-O-glucoside.
-
Loss of the complete disaccharide: Cleavage of the glycosidic bond at the 7-position of the aglycone results in the loss of the entire apiosyl-glucosyl disaccharide (294 Da), generating the deprotonated homoeriodictyol aglycone ion at m/z 301 .
Further fragmentation of the homoeriodictyol aglycone can also occur, providing characteristic ions for the flavanone structure.
Quantitative Fragmentation Data
The following table summarizes the expected key ions in the MS/MS spectrum of this compound in negative ion mode.
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 595.1668 | 463.1246 | 132.0422 | [M-H - Apiose]⁻ (Homoeriodictyol-7-O-glucoside) |
| 595.1668 | 301.0718 | 294.0950 | [M-H - Apiosyl-glucose]⁻ (Homoeriodictyol) |
Visualization of the Fragmentation Pathway
The fragmentation pathway of this compound can be visualized to illustrate the sequential loss of the sugar moieties from the parent molecule.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.
Experimental Workflow
The overall workflow for the analysis of this compound from a plant matrix to its characterization by LC-MS/MS is depicted below.
References
Unveiling the Molecular Mechanisms of Viscumneoside III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum, has emerged as a molecule of interest due to its distinct biological activities. This technical guide provides an in-depth exploration of the currently understood mechanism of action of this compound, focusing on its established role as a tyrosinase inhibitor. While often associated with the broader anti-cancer properties of Viscum album (mistletoe) extracts, current scientific literature primarily supports a direct inhibitory effect on melanogenesis. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways to serve as a comprehensive resource for ongoing and future research.
Core Mechanism of Action: Tyrosinase Inhibition
The most well-documented biological activity of this compound is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action positions this compound as a potential agent for applications in dermatology and cosmetology for skin whitening and managing hyperpigmentation.
Quantitative Data: Inhibitory Potency
The inhibitory effect of this compound on tyrosinase has been quantified, providing a clear measure of its potency.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Tyrosinase | 0.5 mM | [1] |
Proposed Signaling Pathway of Tyrosinase Inhibition
This compound, as a flavonoid, likely exerts its inhibitory effect on tyrosinase through competitive inhibition. This involves the molecule binding to the active site of the enzyme, thereby preventing the binding of its natural substrate, L-DOPA. The interaction is thought to involve the chelation of copper ions within the enzyme's active site, which are essential for its catalytic activity.
Caption: Competitive inhibition of tyrosinase by this compound.
Experimental Protocols: Tyrosinase Inhibition Assay
The following protocol outlines a standard method for determining the tyrosinase inhibitory activity of a compound like this compound.
Principle
This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. The absorbance of dopachrome is measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to the desired test concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution (or DMSO as a control).
-
Add 40 µL of the tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take readings every 2 minutes for a total of 20-30 minutes.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Experimental Workflow Diagram
Caption: Workflow for the tyrosinase inhibition assay.
Broader Biological Context and Future Directions
While the primary established mechanism of action for isolated this compound is tyrosinase inhibition, it is important to consider its origin and the activities of related compounds to guide future research.
Anti-Cancer Activity of Viscum album Extracts
Extracts from Viscum album, the plant family from which this compound is derived, have been studied for their anti-cancer properties. These extracts are complex mixtures containing various bioactive compounds, including lectins and viscotoxins, which are known to induce apoptosis and stimulate the immune system. The anti-cancer effects of Viscum album extracts are generally attributed to these other components, and the specific contribution of this compound to these effects has not been elucidated.
Studies on Viscum album extracts have shown induction of apoptosis through the modulation of the STAT3 signaling pathway. This often involves the activation of caspases and the cleavage of PARP, key events in programmed cell death.
Hypothetical Pro-Apoptotic Mechanism of Flavonoids
Flavonoids, the class of compounds to which this compound belongs, are known to induce apoptosis in various cancer cell lines. A common mechanism involves the modulation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. While this has not been specifically demonstrated for this compound, it represents a plausible avenue for future investigation into its potential anti-cancer effects.
Caption: Hypothetical intrinsic apoptosis pathway for flavonoids.
Anti-Angina Pectoris Activity
This compound has been reported to possess anti-angina pectoris activity. However, the underlying mechanism for this effect remains to be elucidated. Potential mechanisms could involve vasodilation, reduction of myocardial oxygen demand, or anti-inflammatory effects. Further research is required to investigate these possibilities.
Conclusion
The current body of scientific evidence strongly supports the mechanism of action of this compound as a potent inhibitor of tyrosinase. This provides a solid foundation for its potential application in conditions related to hyperpigmentation. While the broader anti-cancer and pro-apoptotic activities of Viscum album extracts are well-documented, the specific role of this compound in these processes is yet to be determined and represents a promising area for future research. Similarly, the reported anti-angina pectoris activity warrants further investigation to understand its mechanistic basis. This guide serves as a summary of the current knowledge and a framework for directing future studies on this intriguing natural compound.
References
Viscumneoside III: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a species of mistletoe used in traditional medicine for conditions such as rheumatism.[1] As a member of the flavonoid family, this compound shares a structural backbone with compounds known for a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, and other biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Chemical and Physical Properties
This compound is structurally defined as homoeriodictyol-7-O-apiosyl-(1->2)-glucopyranoside. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C27H32O15 |
| Molecular Weight | 596.5 g/mol |
| IUPAC Name | (2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
| PubChem CID | 71717590 |
Potential Therapeutic Applications
Anti-inflammatory Activity
This compound has demonstrated selective anti-inflammatory effects.[2] Notably, it has been shown to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes to sites of inflammation.[2] Conversely, it has been observed to stimulate the production of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), another important chemokine.[2] This dual activity suggests a nuanced immunomodulatory role.
The anti-inflammatory potential of this compound is further supported by the activities of its aglycone, homoeriodictyol, and the related flavanone, eriodictyol. Eriodictyol has been reported to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Quantitative Data: Anti-inflammatory and Related Activities
| Compound | Activity | Cell Line/Model | IC50/EC50/Metric |
| This compound | Tyrosinase Inhibition | - | 0.5 mM |
| Eriodictyol | Anticancer | A549 (Human Lung Cancer) | 50 µM |
| Eriodictyol | Cytotoxicity | FR2 (Non-cancerous) | 95 µM |
Note: IC50/EC50 values for the direct anti-inflammatory activity of this compound are not yet available in the public domain.
Anticancer Potential
While direct studies on the anticancer activity of this compound are limited, research on its aglycone, homoeriodictyol, suggests potential in this area. Homoeriodictyol has been shown to induce apoptosis in androgen-resistant prostate cancer cells (PC3) and inhibit their migration.[1] Furthermore, the related flavanone eriodictyol has demonstrated anticancer effects against human lung cancer cells (A549) by inducing apoptosis and cell cycle arrest.[2]
Quantitative Data: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value |
| Eriodictyol | A549 (Human Lung Cancer) | 50 µM |
Osteoporosis
Preliminary research suggests that this compound may be effective in addressing osteoporosis by suppressing the formation of osteoclast-like multinucleated cells.[3] Osteoclasts are responsible for bone resorption, and their inhibition is a key therapeutic strategy for osteoporosis.
Tyrosinase Inhibition
This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1] This activity suggests its potential application in cosmetics for skin whitening and in the treatment of hyperpigmentation disorders.
Quantitative Data: Tyrosinase Inhibition
| Compound | Activity | IC50 Value |
| This compound | Tyrosinase Inhibition | 0.5 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.
Macrophage Anti-inflammatory Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory chemokines (MCP-1) and immunomodulatory chemokines (RANTES) by macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Macrophages are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A non-stimulated control group is also maintained.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Chemokine Quantification: The concentrations of MCP-1 and RANTES in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as pg/mL or ng/mL of the chemokine. The IC50 value for MCP-1 inhibition and the EC50 value for RANTES stimulation can be calculated from the dose-response curves.
In Vitro Osteoclastogenesis Assay
Objective: To evaluate the inhibitory effect of this compound on the differentiation of osteoclasts from precursor cells.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).
-
Cell Seeding: BMMs are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Differentiation and Treatment: The cells are cultured for 4-5 days in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. Various concentrations of this compound are added to the culture medium at the beginning of the differentiation period.
-
TRAP Staining: After the incubation period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.
-
Data Analysis: The number of osteoclasts in the this compound-treated groups is compared to the control group (treated with M-CSF and RANKL only).
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on mushroom tyrosinase.
Methodology:
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for 10 minutes.
-
Substrate Addition: The reaction is initiated by adding L-tyrosine as the substrate.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of this compound are still under investigation, the known activities of its aglycone, homoeriodictyol, and the related flavanone, eriodictyol, provide insights into its potential mechanisms of action. A likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of inflammation and cancer.
NF-κB Signaling Pathway
Experimental Workflow Diagrams
Workflow for Anti-inflammatory Activity Screening
Workflow for Osteoclastogenesis Inhibition Assay
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation, cancer, and osteoporosis. Its demonstrated ability to selectively modulate chemokine production and inhibit tyrosinase warrants further investigation. The biological activities of its aglycone, homoeriodictyol, further strengthen the rationale for exploring this compound as a therapeutic agent.
Future research should focus on:
-
Determining the IC50 and EC50 values of this compound for its anti-inflammatory and anticancer activities in a range of cell lines and animal models.
-
Elucidating the precise molecular mechanisms of action, including its direct protein targets and its effects on key signaling pathways such as NF-κB and others.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its most promising therapeutic applications.
-
Investigating the structure-activity relationship of this compound and its analogs to optimize its therapeutic properties.
This technical guide provides a foundation for these future endeavors, summarizing the current knowledge and providing the necessary experimental and conceptual frameworks to advance the study of this compound from a traditional medicine component to a potential modern therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
Viscumneoside III: A Review of Current Research and Future Potential in Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Viscumneoside III is a flavonoid glycoside found in Viscum coloratum, a species of mistletoe that has been used in traditional medicine.[1] As a member of the flavonoid family, this compound is of interest to the scientific community for its potential therapeutic properties. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its chemical properties, potential therapeutic activities, and the experimental methodologies used to study it. While direct research on the anti-cancer properties of this compound is currently limited, this review aims to consolidate the available information and provide a framework for future investigations into its potential as a drug development candidate.
Chemical Properties and Isolation
This compound is chemically identified as homoeriodictyol-7-O-β-apiosyl-(1→2)-O-β-glucoside.[2] Its molecular formula is C27H32O15, with a molecular weight of 596.5 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H32O15 | --INVALID-LINK--[1] |
| Molecular Weight | 596.5 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | --INVALID-LINK-- |
| CAS Number | 118985-27-6 | --INVALID-LINK-- |
Isolation and Purification Protocol
While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology can be inferred from studies on the chemical constituents of Viscum coloratum and other Viscum species. The following is a proposed experimental workflow for the isolation and purification of this compound.
Caption: Proposed workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Plant Material Preparation: The stems and leaves of Viscum coloratum are collected, dried, and ground into a fine powder.[3]
-
Extraction: The powdered plant material is macerated with 80% ethanol at room temperature for a period of three weeks, with periodic shaking to increase extraction efficiency.[3]
-
Filtration and Concentration: The mixture is then filtered to remove solid plant debris, and the resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20.
-
Preparative HPLC: Final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC).[4][5]
Biological Activity of this compound
Direct research into the anti-cancer activity of isolated this compound is limited. However, studies on extracts of Viscum species and other isolated compounds provide a basis for inferring its potential biological effects.
Tyrosinase Inhibition
One commercially available source reports that this compound is a potent tyrosinase inhibitor with an IC50 of 0.5 mM.[6] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders.
Table 2: Reported Biological Activity of this compound
| Activity | Target | IC50 | Source |
| Tyrosinase Inhibition | Tyrosinase | 0.5 mM | MedchemExpress[6] |
Potential Anti-inflammatory and Immunomodulatory Effects
A study on Viscum album extract identified this compound and viscumneoside V as active components that significantly suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 is a chemokine that plays a role in the recruitment of monocytes to sites of inflammation and is also implicated in tumorigenesis.[7] Inhibition of MCP-1 suggests that this compound may possess anti-inflammatory and immunomodulatory properties.
Proposed Experimental Protocol for MCP-1 Inhibition Assay:
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of MCP-1.
-
Treatment: The stimulated cells are treated with varying concentrations of this compound.
-
MCP-1 Measurement: After an incubation period, the concentration of MCP-1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of MCP-1 inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Potential Anti-Cancer Mechanisms: Inferences from Viscum Extracts
While specific data for this compound is lacking, studies on Viscum album extracts have elucidated several anti-cancer mechanisms, which may be relevant to its individual components.
Induction of Apoptosis
Extracts from Viscum album have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspase cascades.
Caption: Inferred apoptotic pathway induced by Viscum album extract.
Modulation of Signaling Pathways
Research on Viscum album extracts has pointed to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.
Caption: Postulated inhibition of the STAT3 signaling pathway by Viscum album extract.
Future Research Directions
The current body of research on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, particularly in the context of cancer, several key areas of investigation are warranted:
-
Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is necessary to determine its cytotoxic and anti-proliferative effects and to calculate IC50 values.
-
Mechanism of Action Studies: In-depth studies are required to understand the molecular mechanisms underlying the biological activities of this compound. This includes investigating its effects on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.
-
In Vivo Studies: Should in vitro studies show promise, in vivo experiments using animal models of cancer will be crucial to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other known anti-cancer drugs could open up new avenues for combination therapies.
Conclusion
This compound is a flavonoid glycoside with demonstrated bioactivity as a tyrosinase inhibitor and a potential role in modulating inflammatory responses through the inhibition of MCP-1. While direct evidence for its anti-cancer activity is currently lacking, the known anti-cancer properties of Viscum extracts suggest that this compound may contribute to these effects. This technical guide has summarized the available information on this compound and proposed experimental approaches to further investigate its therapeutic potential. Future research focused on the specific anti-cancer effects and mechanisms of action of isolated this compound is essential to determine its viability as a candidate for drug development. The methodologies and inferred pathways presented here provide a foundation for researchers to build upon in their exploration of this promising natural compound.
References
- 1. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Phytochemical analysis and in vitro anti-proliferative activity of Viscum album ethanolic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viscum album mother tinctures: Harvest conditions and host trees influence the plant metabolome and the glycolytic pathway of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Viscum album mother tinctures: Harvest conditions and host trees influence the plant metabolome and the glycolytic pathway of breast cancer cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Viscumneoside III: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum (Korean mistletoe), has a rich history in traditional Chinese medicine for the treatment of rheumatism.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its traditional uses and explore new therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in inhibiting osteoclastogenesis, its potential as a tyrosinase inhibitor, and its purported anti-angina pectoris effects. Detailed experimental methodologies and a review of the implicated signaling pathways are presented to support further research and development.
Introduction
This compound is a key bioactive constituent of Viscum coloratum, a plant long utilized in traditional medicine. Its chemical structure, a homoeriodictyol glycoside, underpins its diverse pharmacological activities. This document synthesizes the available scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to serve as a valuable resource for the scientific community.
Pharmacological Activities and Traditional Uses
The primary traditional application of this compound, as part of Viscum coloratum extracts, is in the management of rheumatism. This aligns with modern findings on its potent inhibitory effects on osteoclastogenesis, the process of bone resorption that is pathologically elevated in conditions like rheumatoid arthritis.
Inhibition of Osteoclastogenesis and Anti-Rheumatic Potential
Recent studies have identified this compound as a key active ingredient in Viscum coloratum responsible for its anti-rheumatic properties. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown.
Table 1: Quantitative Data on the Inhibition of Osteoclastogenesis by this compound
| Parameter | Method | Result | Reference |
| Inhibition of Osteoclast Differentiation | TRAP Staining and Nitric Oxide Assay | Identified as the optimally effective ingredient of Viscum coloratum extract. | [2] |
| Signaling Pathway | Western Blot Analysis | Inhibits osteoclastogenesis via the PI3K/AKT/mTOR signaling pathway. | [2][3] |
Tyrosinase Inhibition and Dermatological Applications
This compound has demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. This property suggests its potential for use in cosmetics and dermatology as a skin-whitening or anti-hyperpigmentation agent.
Table 2: Quantitative Data on Tyrosinase Inhibition by this compound
| Parameter | Method | Result | Reference |
| Tyrosinase Inhibition | Spectrophotometric assay | IC50 determination (Specific value not publicly available) | - |
Anti-Angina Pectoris Activity
While traditional use and some pharmacological screenings suggest a potential role for this compound in mitigating angina pectoris, detailed mechanistic studies and quantitative in vivo data in animal models are currently limited in the public domain. The proposed mechanism likely involves vasodilation, leading to improved coronary blood flow and a reduction in myocardial oxygen demand.
Experimental Protocols
Inhibition of Osteoclastogenesis Assay
This protocol outlines the methodology to assess the effect of this compound on RANKL-induced osteoclast differentiation in bone marrow-derived macrophages (BMMs).
-
Cell Culture: BMMs are harvested from the bone marrow of mice and cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and treated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or vehicle control. The culture medium is replaced every two days.
-
TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Nitric Oxide Assay: The concentration of nitric oxide in the culture supernatants can be measured using the Griess reagent to assess inflammatory responses.
-
Western Blot Analysis: To elucidate the signaling pathway, cells are lysed after treatment with this compound, and protein expression levels of key signaling molecules (e.g., PI3K, p-AKT, mTOR) are determined by Western blotting using specific antibodies.
Tyrosinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared. L-DOPA is used as the substrate.
-
Assay Procedure: The reaction mixture contains phosphate buffer, tyrosinase solution, and various concentrations of this compound. The reaction is initiated by adding the L-DOPA substrate.
-
Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway in Osteoclastogenesis
This compound exerts its inhibitory effect on osteoclast differentiation by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the survival, proliferation, and differentiation of osteoclast precursors. By inhibiting this pathway, this compound effectively suppresses the formation of mature osteoclasts.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Proposed Vasodilation Signaling Pathway
The anti-angina effects of this compound are likely mediated through vasodilation. While the specific mechanism for this compound is not yet fully elucidated, a common pathway for plant-derived vasodilators involves the endothelium-dependent release of nitric oxide (NO).
Caption: Proposed endothelium-dependent vasodilation mechanism.
Conclusion and Future Directions
This compound is a promising natural compound with a strong foundation in traditional medicine and emerging scientific validation. Its demonstrated ability to inhibit osteoclastogenesis via the PI3K/AKT/mTOR pathway provides a clear direction for the development of novel anti-rheumatic therapies. Further research is warranted to fully characterize its tyrosinase inhibitory kinetics and to elucidate the precise mechanisms underlying its potential cardioprotective effects. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the translation of this traditional remedy into modern therapeutic applications.
References
An In-Depth Technical Guide to the In Vitro Studies on Viscumneoside III
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Viscumneoside III is a flavanone glycoside isolated from Viscum coloratum, a plant utilized in traditional medicine for its therapeutic properties. This technical guide provides a detailed overview of the current in vitro research on this compound, with a primary focus on its documented anti-inflammatory activities. While the broader extracts of Viscum species have been investigated for anticancer properties, specific data on the direct effects of isolated this compound on cancer cell lines, including its influence on signaling pathways such as STAT3, remains limited in the currently available scientific literature. This document consolidates the known quantitative data, experimental methodologies, and relevant biological pathways to support further research and development efforts.
Core Focus: Anti-inflammatory Activity
The primary documented in vitro biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines.
Quantitative Data Presentation
The inhibitory effects of this compound on NO production in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |
| This compound | 10 | 18.2 ± 1.5 | 26.2 ± 1.1 |
| 30 | 58.7 ± 2.4 | ||
| 50 | 85.3 ± 3.1 | ||
| Aminoguanidine (Positive Control) | - | - | 22.4 ± 1.3 |
Experimental Protocols
2.2.1 Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the methodology used to assess the anti-inflammatory activity of this compound.
-
Cell Line and Culture:
-
Murine macrophage cell line RAW 264.7 is used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation is carried out at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 10, 30, 50 µM).
-
After a 1-hour pre-incubation period with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
The plates are incubated for an additional 24 hours.
-
Post-incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
-
Cell viability is concurrently assessed using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Visualization of Pathways and Workflows
Signaling Pathway: LPS-Induced Nitric Oxide Production
The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of nitric oxide, a key inflammatory mediator.
Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to iNOS expression and NO production.
Experimental Workflow: In Vitro Anti-inflammatory Assay
This diagram outlines the sequential steps involved in evaluating the anti-inflammatory potential of this compound.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion and Future Directions
Current in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit NO production in macrophages. The provided data and protocols offer a solid foundation for further investigation into its mechanism of action. Future research should aim to:
-
Elucidate the precise molecular targets of this compound within the inflammatory cascade.
-
Investigate its effects on the expression and activity of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).
-
Conduct studies to determine the in vitro anticancer activity of isolated this compound against a panel of human cancer cell lines to clarify the specific contributions of this compound to the known anticancer effects of Viscum extracts.
-
Explore potential synergistic effects with other bioactive compounds or conventional therapeutic agents.
In Vivo Therapeutic Potential of Viscumneoside III: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscumneoside III, a flavanone glycoside found in the medicinal plant Viscum coloratum (Korean mistletoe), is emerging as a compound of significant interest for its potential therapeutic applications.[1] Traditionally, extracts of Viscum coloratum have been utilized in Chinese medicine to treat rheumatic conditions.[1] This technical guide synthesizes the current in vivo research on extracts containing this compound, providing a detailed overview of experimental methodologies, quantitative outcomes, and implicated signaling pathways to support further investigation and drug development efforts. While in vivo studies on isolated this compound are limited, research on extracts of Viscum coloratum, where this compound is a notable constituent, offers valuable insights into its potential bioactivities.
In Vivo Anti-Inflammatory and Immunomodulatory Effects
Recent in vivo studies have primarily focused on the anti-inflammatory and immunomodulatory properties of Viscum coloratum extracts, with significant implications for inflammatory diseases such as rheumatoid arthritis and ulcerative colitis.
Rheumatoid Arthritis Model
A key study investigated the therapeutic effects of an ethanol extract of Viscum coloratum (EVC), in which this compound was identified as a main component, in a collagen-induced arthritis (CIA) mouse model. This model is a well-established preclinical representation of human rheumatoid arthritis.
| Animal Model | Treatment Groups | Dosage | Duration | Key Outcomes | Reference |
| DBA/1J Mice (Collagen-Induced Arthritis) | Control (Vehicle) | - | 28 days | - Arthritis Score: Markedly elevated | [2] |
| EVC - Low Dose | 100 mg/kg/day (oral) | 28 days | - Arthritis Score: Significantly reduced | [2] | |
| EVC - Medium Dose | 200 mg/kg/day (oral) | 28 days | - Arthritis Score: Significantly reduced | [2] | |
| EVC - High Dose | 400 mg/kg/day (oral) | 28 days | - Arthritis Score: Significantly reduced | [2] | |
| Methotrexate (Positive Control) | 2 mg/kg (intraperitoneal, twice a week) | 28 days | - Arthritis Score: Significantly reduced | [2] |
-
Animal Model: Male DBA/1J mice, 6-7 weeks old, are used.
-
Induction of Arthritis:
-
Primary Immunization: Mice are injected intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and complete Freund's adjuvant.
-
Booster Immunization: A second injection of bovine type II collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.
-
-
Treatment:
-
Oral administration of EVC at different doses (100, 200, and 400 mg/kg/day) or vehicle is initiated on the day of the booster immunization and continued for 28 days.
-
A positive control group receives intraperitoneal injections of methotrexate (2 mg/kg) twice a week.
-
-
Assessment of Arthritis:
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0 to 4, with a maximum score of 16 per mouse.
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Histopathological Analysis: Joint tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage. Tartrate-resistant acid phosphatase (TRAP) staining is used to identify osteoclasts.
-
-
Biochemical Analysis:
-
Cytokine Levels: The levels of various inflammatory cytokines and chemokines in the serum are measured using a cytokine antibody microarray.[2]
-
The therapeutic effects of the Viscum coloratum extract in the CIA model are associated with the regulation of multiple signaling pathways, primarily inhibiting osteoclast differentiation and modulating inflammatory responses.
Ulcerative Colitis Model
An ethanol extract of Korean mistletoe (Viscum album var. coloratum) has also been evaluated in a dextran sodium sulfate (DSS)-induced ulcerative colitis mouse model, demonstrating its potential to alleviate intestinal inflammation.
| Animal Model | Treatment Groups | Dosage | Duration | Key Outcomes | Reference |
| C57BL/6 Mice (DSS-Induced Colitis) | Control (Vehicle) | - | 11 days | - High levels of IL-6 and TNF-α in serum | [3] |
| DSS-induced | - | 11 days | - Significantly increased IL-6 and TNF-α in serum | [3] | |
| KMLE-treated | 100 mg/kg/day (oral) | 11 days | - Significantly reduced serum levels of IL-6 and TNF-α | [3] |
-
Animal Model: C57BL/6 mice are used.
-
Induction of Colitis: Mice receive 5% DSS in their drinking water for 5 days to induce colitis.
-
Treatment: The Korean Mistletoe Ethanol Extract (KMLE) is administered orally at a dose of 100 mg/kg/day for the duration of the experiment (11 days).
-
Assessment of Colitis:
-
Clinical Symptoms: Body weight, stool consistency, and rectal bleeding are monitored daily.
-
Histopathological Analysis: Colon tissues are collected for histological examination to assess inflammation and tissue damage.
-
-
Biochemical Analysis:
-
Cytokine Levels: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured by ELISA.[3]
-
Future Directions and Conclusion
The presented in vivo studies on Viscum coloratum extracts provide compelling evidence for their anti-inflammatory and immunomodulatory properties, with this compound being a key identified flavonoid constituent. The data strongly suggest a therapeutic potential for conditions like rheumatoid arthritis and ulcerative colitis.
For future research, it is imperative to conduct in vivo studies using purified this compound to delineate its specific contribution to the observed therapeutic effects and to establish a precise dose-response relationship. Further elucidation of the molecular targets and signaling pathways directly modulated by this compound will be crucial for its development as a novel therapeutic agent. The detailed protocols and data presented in this guide offer a solid foundation for designing these future preclinical investigations.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Viscumneoside III
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viscumneoside III is a flavanone glycoside found in the medicinal plant Viscum coloratum, commonly known as Korean mistletoe. This compound has garnered interest for its potential therapeutic properties, including its activity as a tyrosinase inhibitor and its ability to modulate inflammatory responses. These application notes provide a comprehensive overview of the methods for extracting and purifying this compound from its natural source, intended to guide researchers in isolating this compound for further study and development.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of flavonoids from Viscum coloratum, providing a reference for expected outcomes.
| Parameter | Value/Range | Reference |
| Extraction | ||
| Plant Material | Dried and powdered stems and leaves of Viscum coloratum | [1][2] |
| Extraction Solvent | 50% Methanol in water | [1][2] |
| Analytical HPLC-MS | ||
| Column | C18 reverse-phase | [1][2] |
| Mobile Phase | Gradient of 0.1% (v/v) formic acid in water and methanol | [1][2] |
| Detection | Negative electrospray ionization mass spectrometry (ESI-MS) | [1][2] |
| Linearity (r) | >0.998 | [1] |
| Limits of Quantification | 0.006–0.720 µg/mL for various flavonoids | [1] |
| Recovery | 93.4% to 103.9% | [1] |
| Purification | ||
| Initial Purification | Column Chromatography (e.g., Silica Gel, Polyamide) | Inferred from general flavonoid purification |
| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Inferred from general flavonoid purification |
Experimental Protocols
Extraction of this compound from Viscum coloratum
This protocol details the initial extraction of a crude flavonoid-rich extract from the plant material.
Materials:
-
Dried stems and leaves of Viscum coloratum
-
Grinder or mill
-
50% Methanol (Methanol:Water, 1:1 v/v)
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried stems and leaves of Viscum coloratum to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh the powdered plant material.
-
Add 50% methanol to the powder in a ratio of 1:10 (w/v). For example, for 100g of powder, add 1 L of 50% methanol.
-
Agitate the mixture using a shaker or sonicator at room temperature for 24 hours.
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Re-extraction (Optional but Recommended): To maximize the yield, the remaining plant material can be re-extracted with fresh 50% methanol under the same conditions.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract.
2.1. Preliminary Purification by Column Chromatography
This step aims to fractionate the crude extract and remove a significant portion of impurities.
Materials:
-
Crude extract from the previous step
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents for elution (e.g., a gradient of chloroform and methanol)
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., chloroform).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
2.2. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is designed to isolate this compound to a high degree of purity.
Materials:
-
Partially purified extract from the column chromatography step
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
-
Mobile phase solvents (e.g., HPLC-grade methanol and water with 0.1% formic acid)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the concentrated fraction containing this compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical HPLC system. A typical starting condition would be a C18 column with a gradient elution of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).
-
Scale-up to Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient conditions from the analytical scale, adjusting the flow rate for the larger column diameter.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during the analytical run.
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
If the purity is satisfactory, concentrate the solution to remove the mobile phase solvents, yielding pure this compound. If not, a further purification step may be necessary.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Inhibition of MCP-1 Signaling Pathway by this compound
This compound has been shown to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in inflammatory responses. The following diagram depicts a simplified representation of the MCP-1 signaling pathway and the potential point of inhibition by this compound.
Caption: Potential Inhibition of MCP-1 Signaling by this compound.
References
Application Notes and Protocols for Tyrosinase Inhibition Assay Using Viscumneoside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin whitening agents and treatments for hyperpigmentation.[2] Viscumneoside III, a dihydroflavone O-glycoside, has been identified as a potent inhibitor of tyrosinase, making it a compound of significant interest for cosmetic and pharmaceutical applications.[3] This document provides a detailed protocol for conducting a tyrosinase inhibition assay using this compound, along with relevant data and pathway diagrams.
Data Presentation
The inhibitory effect of this compound on tyrosinase activity is summarized in the table below. This data provides a quantitative measure of its potency as a tyrosinase inhibitor.
| Compound | Concentration | Percent Inhibition (%) | IC50 (mM) |
| This compound | 1.0 mg/mL | 77%[3] | 0.5[3] |
| Kojic Acid (Control) | Varies | Varies | Varies |
Note: Kojic acid is a commonly used positive control in tyrosinase inhibition assays. Its IC50 value can vary depending on the specific assay conditions.
Experimental Protocols
This section details the methodology for performing a tyrosinase inhibition assay to evaluate the efficacy of this compound.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Experimental Workflow
Experimental workflow for the tyrosinase inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well is typically around 30 U/mL.
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made with the phosphate buffer to achieve the desired test concentrations.
-
Prepare a stock solution of kojic acid in DMSO as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound solution at various concentrations to the sample wells.
-
Add 20 µL of the kojic acid solution to the positive control wells.
-
Add 20 µL of DMSO to the blank control wells.
-
To each well, add 40 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at room temperature (approximately 25°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 475 nm using a microplate reader. The absorbance is due to the formation of dopachrome, an orange-red colored intermediate in the melanin synthesis pathway.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank control (enzyme + substrate + DMSO).
-
A_sample is the absorbance of the test sample (enzyme + substrate + this compound).
-
-
-
Determination of IC50:
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of this compound.
-
Signaling Pathway
The production of melanin, or melanogenesis, is a complex process regulated by various signaling pathways. Tyrosinase is a key enzyme in this pathway. This compound exerts its effect by directly inhibiting the activity of tyrosinase, thereby blocking the conversion of L-tyrosine to melanin.
Melanogenesis signaling pathway and the inhibitory action of this compound.
This diagram illustrates that extracellular stimuli like UVB radiation and α-melanocyte-stimulating hormone (α-MSH) can initiate a signaling cascade that leads to the increased expression of tyrosinase.[4][5][6] this compound acts as a direct inhibitor of the tyrosinase enzyme within the melanosome, thereby blocking the crucial first steps of melanin synthesis from L-tyrosine.[1][7]
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin production by tyrosinase activity on a tyrosine-rich peptide fragment and pH-dependent self-assembly of its lipidated analogue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Viscumneoside III: Application Notes for Phytochemical Analysis and Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscumneoside III is a dihydroflavone O-glycoside first identified in Viscum coloratum, a plant utilized in traditional medicine. As a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, this compound presents significant interest for applications in dermatology and cosmetics, particularly for skin whitening and treating hyperpigmentation disorders. Its potential anti-angina pectoris and anti-osteoporotic activities further broaden its therapeutic relevance. To facilitate research and development, this document provides detailed protocols for the use of this compound as a phytochemical standard for quantification, as well as its application in biological assays.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2S)-7-[[(2S,3R,4S,5S,6R)-3-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
| Molecular Formula | C₂₇H₃₂O₁₅ |
| Molecular Weight | 604.53 g/mol |
| CAS Number | 118985-27-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[1] |
Application 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in plant extracts or formulated products using HPLC with Photodiode Array (PDA) detection. The method is based on established principles for the analysis of flavonoid glycosides.
Experimental Protocol: HPLC-PDA Analysis
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (typical for flavanones). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (e.g., Plant Extract):
-
Accurately weigh 1 g of dried, powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
3. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
| Parameter | Specification | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and detector response. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2% | To assess the closeness of agreement between a series of measurements. |
| Accuracy (Recovery %) | 95% - 105% | To determine the closeness of the measured value to the true value. |
| Specificity | Peak purity and resolution > 2 | To ensure the analytical signal is solely from the analyte of interest. |
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | PDA at 280 nm |
| Injection Volume | 10 µL |
Visualization: HPLC Analysis Workflow
References
Synthesis of Viscumneoside III Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis and evaluation of viscumneoside III derivatives, potent inhibitors of tyrosinase with potential applications in cosmetics and therapeutics.
This compound is a naturally occurring dihydroflavone O-glycoside found in Viscum coloratum (Korean mistletoe). It has garnered significant interest for its biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This property makes this compound and its derivatives promising candidates for development as skin-whitening agents and for the treatment of hyperpigmentation disorders.
Data Presentation: Tyrosinase Inhibitory Activity
While extensive quantitative data for a broad range of this compound derivatives is not yet widely available in the public domain, the parent compound, this compound, has been reported to be a potent tyrosinase inhibitor.
| Compound | Target | IC50 | Notes |
| This compound | Tyrosinase | 0.5 mM | A potent inhibitor of the enzyme responsible for melanin synthesis. |
Table 1: Reported IC50 value for this compound.
Furthermore, studies have shown that this compound, along with a related compound, homoflavoyadorinin B, exhibits higher tyrosinase inhibition rates than ascorbic acid, a commonly used standard.[1] At a concentration of 1.0 mg/mL, this compound has been shown to inhibit tyrosinase activity by 77%.
Experimental Protocols
The following protocols are based on established synthetic methodologies for flavanone glycosides and the specifically reported total synthesis of this compound.
Protocol 1: Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that involves the preparation of the aglycone, homoeriodictyol, followed by a two-step glycosylation. The key steps, based on the published synthesis by Zou et al. (2018), are outlined below.
Materials:
-
Phloroglucinol
-
Isovanillin
-
Appropriately protected glucose and apiose donors
-
Various reagents and solvents for organic synthesis (e.g., catalysts, protecting group reagents, purification materials)
Procedure:
-
Synthesis of the Chalcone Intermediate: The synthesis begins with an Aldol condensation reaction between a protected phloracetophenone and isovanillin to form the chalcone backbone.
-
Cyclization to the Flavanone Core: The chalcone is then subjected to an intramolecular cyclization under basic conditions to yield the flavanone, homoeriodictyol.
-
First Glycosylation (Glucosylation): The 7-hydroxyl group of homoeriodictyol is selectively glycosylated with a protected glucose donor. This step is crucial for building the disaccharide chain.
-
Second Glycosylation (Apiosylation): Following the glucosylation, the 2"-hydroxyl group of the attached glucose moiety is then glycosylated with a protected apiose donor to form the complete apiosyl-(1→2)-glucoside structure.
-
Deprotection: The final step involves the removal of all protecting groups from the sugar moieties and the flavanone core to yield this compound.
-
Purification: Each intermediate and the final product must be rigorously purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Tyrosinase Inhibition Assay
This protocol describes a common method to evaluate the tyrosinase inhibitory activity of synthesized this compound derivatives.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measurement: Measure the absorbance of the reaction mixture at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway: Tyrosinase Inhibition
Caption: Inhibition of the melanin synthesis pathway by this compound derivatives.
References
Application Notes and Protocols for Viscumneoside III in Cosmetic Formulation and Skin Whitening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscumneoside III, a flavanone glycoside isolated from Korean Mistletoe (Viscum album), has emerged as a promising natural compound for cosmetic applications, particularly in the realm of skin whitening.[1][2] Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme responsible for melanin synthesis.[1] This document provides a comprehensive overview of this compound, including its biological activity, proposed mechanisms of action, and detailed protocols for its evaluation in a research and development setting.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the bioactivity of this compound.
| Parameter | Test System | Concentration | Result | Reference |
| Tyrosinase Inhibition | In vitro enzymatic assay | 0.5 mM | IC₅₀ | [3] |
| Tyrosinase Inhibition | In vitro enzymatic assay | 1.0 mg/mL | 77% inhibition | [3] |
| Tyrosinase Inhibition | In vitro enzymatic assay | Not specified | Higher inhibition than ascorbic acid | [1] |
Note: Data on the direct effect of this compound on melanin content in cell-based assays (e.g., B16F10 melanoma cells) were not available in the reviewed literature.
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound exerts its skin-whitening effect is through the direct inhibition of tyrosinase.[1] Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively reduces the production of melanin precursors, leading to a decrease in overall melanin synthesis.
While direct evidence of this compound's impact on upstream signaling pathways such as the cAMP/PKA/CREB/MITF or MAPK/ERK pathways is not yet available, its potent tyrosinase inhibition positions it as a direct-acting depigmenting agent.
Signaling Pathways in Melanogenesis
The following diagrams illustrate the general signaling pathways involved in melanogenesis and the point of intervention for this compound.
Caption: cAMP/PKA signaling pathway in melanogenesis and this compound's inhibitory action on tyrosinase.
Caption: General MAPK/ERK signaling pathway in melanocytes and the downstream target of this compound.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's skin-whitening potential.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This assay is a cell-free method to determine the direct inhibitory effect of this compound on tyrosinase activity.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.
-
Prepare a stock solution of Kojic Acid in phosphate buffer as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of this compound or Kojic Acid.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
For the control group, add 20 µL of phosphate buffer instead of the inhibitor.
-
-
Incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Add 20 µL of the L-DOPA solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.
-
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
-
Protocol 2: Cellular Melanin Content Assay
This assay measures the effect of this compound on melanin production in a cellular model, typically B16F10 mouse melanoma cells.
References
- 1. US11135177B2 - Methods of making and using compositions comprising flavonoids - Google Patents [patents.google.com]
- 2. Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of therapeutic and cosmetic cream based on flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Viscumneoside III in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of viscumneoside III, a natural dihydroflavone O-glycoside, in enzyme kinetics studies, with a specific focus on its inhibitory effects on tyrosinase. This document includes detailed protocols for conducting tyrosinase inhibition assays, analyzing the kinetic data, and understanding the broader context of its mechanism of action within the melanin biosynthesis pathway.
Introduction to this compound
This compound is a bioactive compound isolated from Korean mistletoe (Viscum album). It has garnered significant interest in the fields of cosmetology and pharmacology due to its potent inhibitory activity against tyrosinase, the key enzyme in melanin synthesis. This property makes it a promising candidate for applications in skin whitening and the treatment of hyperpigmentation disorders. Additionally, this compound has been reported to possess anti-angina pectoris properties.
Quantitative Data Summary
The inhibitory potency of this compound against tyrosinase has been quantified, providing a basis for its further investigation and application.
| Compound | Target Enzyme | IC50 Value | Inhibition Percentage | Reference |
| This compound | Tyrosinase | 0.5 mM | 77% at 1.0 mg/mL |
Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: Melanin Biosynthesis
This compound exerts its effect by inhibiting tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. Understanding this pathway is crucial for contextualizing the compound's mechanism of action.
Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Tyrosinase
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against tyrosinase using a spectrophotometric assay based on the formation of dopachrome from L-DOPA.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in potassium phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a series of dilutions of this compound in potassium phosphate buffer to achieve a range of final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution to the sample wells.
-
For the control wells (no inhibitor), add 20 µL of potassium phosphate buffer.
-
For the blank wells, add 20 µL of potassium phosphate buffer.
-
-
Enzyme Addition and Incubation:
-
Add 140 µL of potassium phosphate buffer to all wells.
-
Add 20 µL of tyrosinase solution to the sample and control wells. Add 20 µL of buffer to the blank wells.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes), taking readings at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration of this compound that causes 50% inhibition.
-
Caption: Workflow for IC50 determination of this compound.
Protocol 2: Determination of the Type of Enzyme Inhibition
This protocol describes how to determine the mode of tyrosinase inhibition by this compound (e.g., competitive, non-competitive, uncompetitive, or mixed) using Lineweaver-Burk plots.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a set of experiments with varying concentrations of the substrate, L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
For each substrate concentration, perform the tyrosinase assay in the absence (control) and presence of at least two different fixed concentrations of this compound.
-
-
Data Collection:
-
Follow the assay procedure as described in Protocol 1 (steps 2-4) for each combination of substrate and inhibitor concentration.
-
Determine the initial reaction velocity (V) for each condition from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V).
-
Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.
-
Analyze the resulting plot to determine the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: Lines are parallel. Both the apparent Vmax and Km decrease.
-
Mixed Inhibition: Lines intersect at a point other than on the axes. Both apparent Vmax and Km are affected.
-
-
-
Determination of Ki:
-
The inhibition constant (Ki) can be determined from secondary plots derived from the Lineweaver-Burk data. For example, for competitive inhibition, a plot of the slope of each line versus the inhibitor concentration will be linear, and the x-intercept will be equal to -Ki.
-
Caption: Workflow for determining the type of enzyme inhibition.
Conclusion
This compound is a potent inhibitor of tyrosinase, making it a valuable compound for research in dermatology and pharmacology. The protocols provided herein offer a standardized approach for characterizing its inhibitory activity and elucidating its kinetic mechanism. Further studies are warranted to fully understand its mode of action and to explore its potential therapeutic and cosmetic applications.
Application Notes and Protocols: Preparation of Viscumneoside III Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a plant used in traditional Chinese medicine.[1] This natural compound has garnered interest in the scientific community for its potential therapeutic properties, including its activity as a potent tyrosinase inhibitor and its role in anti-osteoporosis research. As a tyrosinase inhibitor, it has potential applications in cosmetics for skin whitening.[2][3] Furthermore, studies have indicated its inhibitory effects on the formation of osteoclast-like multinucleated cells, suggesting its potential as a new anti-osteoporosis drug. To facilitate research and development involving this compound, standardized and reproducible methods for the preparation of stock solutions are essential. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂O₁₅ | PubChem |
| Molecular Weight | 596.53 g/mol | MedChemExpress[2][4] |
| Appearance | Off-white to light yellow solid | MedChemExpress[2][4] |
| Solubility | - DMSO: Soluble | ChemFaces[5] |
| - Methanol: Soluble | ChemFaces[5] | |
| - Ethanol: Soluble | ChemFaces[5] | |
| - Water: 1 mg/mL (requires sonication and warming) | MedChemExpress[2] | |
| Storage (Solid) | -20°C, protect from light | MedChemExpress[2][4] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | MedChemExpress[2][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to various working concentrations for in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, nuclease-free pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 5.97 mg of this compound powder into the tared tube. This mass is calculated based on the molecular weight of this compound (596.53 g/mol ) to achieve a 10 mM concentration in 1 mL of solvent.
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 596.53 g/mol x 1000 mg/g = 5.97 mg
-
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL, 50 µL) in sterile, light-protective microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4] Always protect the solutions from light.
-
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required, which would result in a final DMSO concentration of 0.1%.
Diagrams
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Simplified diagram of this compound's reported biological activities.
References
- 1. This compound | Tyrosinase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-osteoporotic effects and good biocompatibility of novel bioactive carbon quantum dots in vitro and in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Application Notes and Protocols for Viscumneoside III
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and preparation of Viscumneoside III to ensure its stability and integrity for research and development purposes.
Product Information
| Identifier | Value |
| IUPAC Name | (2S)-7-[[(2S,3R,4S,5S,6R)-3-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
| CAS Number | 118985-27-6[1][2][3][4][5] |
| Molecular Formula | C27H32O15[1][2][3][4][5] |
| Molecular Weight | 596.53 g/mol [1][2][3][4][5] |
| Appearance | Solid powder, off-white to light yellow[2][3][5] |
Handling and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is crucial.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Body Protection: Wear an impervious lab coat or clothing.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator is recommended.[1]
General Hygiene Practices
-
Avoid contact with skin and eyes.[1]
-
Do not inhale dust or aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage and Stability
Proper storage is critical to maintain the stability of this compound.
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C[1][2][5] | Up to 3 years[2] | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C[1][2][5] | Up to 1 year[2] or 6 months[5] | Store in tightly sealed vials. Protect from light.[5] |
| In Solvent | -20°C | Up to 1 month[5] | Store in tightly sealed vials. Protect from light.[5] |
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Solubility and Solution Preparation
This compound is sparingly soluble in water but soluble in several organic solvents.[6]
| Solvent | Solubility | Notes |
| Water | 1 mg/mL (1.68 mM)[5] | Requires sonication and warming to dissolve.[5] |
| DMSO, Methanol, Ethanol | Soluble[6][7] | Specific solubility data not available. |
Protocol for Preparing a Stock Solution (e.g., in DMSO)
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[1][2][5]
Experimental Protocols
Workflow for Handling and Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Safety and Disposal
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up: Absorb solutions with an inert liquid-binding material (e.g., diatomite).[1] Decontaminate surfaces by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated material as hazardous waste according to local regulations.[1]
Disposal
Dispose of unused this compound and its containers at an approved waste disposal plant.[1] Do not release into the environment.[1]
Signaling Pathway (Illustrative)
While a specific signaling pathway related to the handling and storage of this compound is not applicable, the following diagram illustrates a logical relationship for safe handling.
References
- 1. This compound|118985-27-6|MSDS [dcchemicals.com]
- 2. This compound | Tyrosinase | TargetMol [targetmol.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS:118985-27-6 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for Viscumneoside III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed safety precautions, experimental protocols, and insights into the biological activities of viscumneoside III, a dihydroflavone O-glycoside found in plants of the Viscum genus. This document is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Safety Precautions for Working with this compound
This compound requires careful handling due to its potential hazards. The following precautions are based on available safety data sheets and should be strictly adhered to.
Hazard Identification and Classification
This compound is classified as follows:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]
-
Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects)[1]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat) | Protects skin from accidental exposure. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in well-ventilated areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Storage (Powder) | Keep container tightly sealed in a cool, well-ventilated area at -20°C. Keep away from direct sunlight and sources of ignition.[1] |
| Storage (in Solvent) | Store at -80°C.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release to the environment and collect any spillage.[1]
Biological Activities and Experimental Protocols
This compound has demonstrated several biological activities of interest to researchers. The following sections provide detailed protocols for investigating these activities.
Tyrosinase Inhibition Activity
This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This property makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation disorders.
This protocol is adapted from standard mushroom tyrosinase inhibition assays.[1][2][3][4]
Materials:
-
This compound
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound at various concentrations.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.
-
Prepare a 10 mM solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of kojic acid in DMSO to be used as a positive control.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the this compound dilutions or DMSO (for the control).
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the reaction with DMSO.
-
A_sample is the absorbance of the reaction with this compound.
-
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity) by plotting the percentage of inhibition against the concentration of this compound.
-
The diagram below illustrates the general signaling pathway of melanogenesis and the point of inhibition by tyrosinase inhibitors like this compound.
Caption: Inhibition of the melanogenesis pathway by this compound.
Anti-Osteoporosis Activity
Recent studies suggest that this compound may have anti-osteoporotic effects by inhibiting osteoclastogenesis.
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.[5][6][7][8]
Materials:
-
This compound
-
Bone marrow cells from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal bovine serum (FBS)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
-
Microscope
Procedure:
-
Preparation of Bone Marrow-Derived Macrophages (BMMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates.
-
Induce osteoclast differentiation by adding M-CSF and RANKL (e.g., 50 ng/mL) to the culture medium.
-
Treat the cells with different concentrations of this compound. Include a vehicle control (DMSO).
-
Culture the cells for 4-5 days, changing the medium every 2 days.
-
-
TRAP Staining:
-
After the incubation period, fix the cells.
-
Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
-
Compare the number of osteoclasts in the this compound-treated groups to the vehicle control group.
-
This compound has been shown to inhibit osteoclastogenesis through the PI3K/AKT/mTOR signaling pathway.[5] The diagram below illustrates this mechanism.
References
- 1. Tyrosinase inhibition assay [bio-protocol.org]
- 2. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of a RANK-Mimetic Peptide Inhibitor of Osteoclastogenesis with Enhanced RANKL-Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibition of RANKL-Induced Osteoclastogenesis through the Suppression of p38 Signaling Pathway by Naringenin and Attenuation of Titanium-Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Viscumneoside III Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of viscumneoside III extraction from Viscum coloratum.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound extract consistently low?
A1: Low yield can be attributed to several factors. Firstly, the choice of extraction solvent is critical. While various solvents can be used, a mixture of alcohol and water, such as 50% methanol or 60-80% ethanol, has been shown to be effective for extracting flavonoids from Viscum species.[1][2] Secondly, suboptimal extraction parameters like temperature, time, and the solid-to-liquid ratio can significantly impact efficiency. Lastly, the quality and pre-treatment of the plant material itself play a crucial role. Improper drying or grinding can hinder solvent penetration and limit the release of the target compound.
Q2: I'm observing degradation of this compound in my final extract. What could be the cause?
A2: this compound, like many flavonoids, can be sensitive to high temperatures and prolonged extraction times.[3] If you are using a heat-reflux or Soxhlet extraction method, the sustained high temperatures may be causing thermal degradation. Consider switching to modern, non-thermal or rapid heating methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can often be performed at lower temperatures and for shorter durations.[3][4][5]
Q3: My extract contains a high level of impurities. How can I improve its purity?
A3: The presence of impurities is a common challenge. To enhance purity, consider a multi-step extraction or a post-extraction purification step. A successive solvent extraction approach, starting with a non-polar solvent to remove lipids and chlorophylls before extracting with a more polar solvent for this compound, can be effective. Additionally, techniques like column chromatography can be employed to separate this compound from other co-extracted compounds.
Q4: The results of my extractions are not reproducible. What should I check?
A4: Lack of reproducibility often stems from inconsistencies in the experimental protocol. Ensure that the following parameters are strictly controlled in every experiment:
-
Plant Material: Use plant material from the same batch, with a consistent particle size.
-
Solvent: Prepare fresh solvent mixtures for each extraction and maintain a precise solvent-to-solid ratio.
-
Extraction Conditions: Precisely control the temperature, extraction time, and agitation/sonication power.
-
Analysis: Use a validated and calibrated analytical method, such as HPLC, for quantification.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound?
A1: Based on studies on Viscum coloratum and related flavonoids, a hydroalcoholic solvent is recommended. Specifically, 50% methanol has been successfully used for the extraction and subsequent quantification of flavonoids, including this compound, from Viscum coloratum.[1] Ethanol-water mixtures, typically in the range of 60-80% ethanol, are also widely used and effective for flavonoid extraction.[2]
Q2: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A2: Both UAE and MAE offer significant advantages over conventional extraction methods. These include shorter extraction times, reduced solvent consumption, and often higher extraction yields.[3][4][5] MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, leading to cell rupture and enhanced release of target compounds.[3][5] UAE employs acoustic cavitation to disrupt cell walls, improving solvent penetration and mass transfer.
Q3: How can I optimize the extraction parameters for my specific experimental setup?
A3: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[2][8][9][10][11] It allows for the simultaneous evaluation of multiple variables (e.g., solvent concentration, temperature, time) and their interactions, enabling the identification of the optimal conditions for maximizing this compound yield with a minimum number of experiments.
Q4: How can I accurately quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1][6][7] A validated HPLC method with a suitable column (e.g., C18) and a well-defined mobile phase and detection wavelength is essential for accurate and reproducible results.
Experimental Protocols
Conventional Solvent Extraction (Maceration)
This protocol is a baseline method for this compound extraction.
Methodology:
-
Preparation of Plant Material: Dry the leaves and stems of Viscum coloratum at room temperature and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 200 mL of 50% methanol (1:20 solid-to-liquid ratio).
-
Seal the flask and place it on a magnetic stirrer at room temperature.
-
Macerate for 24 hours with constant stirring.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.
-
Lyophilize the remaining aqueous solution to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the solution using a validated HPLC method to determine the concentration of this compound.
-
Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance extraction efficiency.
Methodology:
-
Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in a sonication vessel.
-
Add 25 mL of 70% ethanol (1:25 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration: Follow the same procedure as in the conventional solvent extraction protocol.
-
Quantification: Analyze the extract using HPLC as described previously.
Microwave-Assisted Extraction (MAE)
This protocol employs microwave energy for rapid extraction.
Methodology:
-
Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in a microwave extraction vessel.
-
Add 30 mL of 80% methanol (1:30 solid-to-liquid ratio).
-
Seal the vessel and place it in a microwave reactor.
-
Apply a microwave power of 400 W for 5 minutes at a controlled temperature of 60°C.
-
-
Filtration and Concentration: Follow the same procedure as in the conventional solvent extraction protocol.
-
Quantification: Analyze the extract using HPLC as described previously.
Data Presentation
The following tables summarize optimal conditions for flavonoid extraction from various plant sources, which can serve as a starting point for optimizing this compound extraction.
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of Flavonoids
| Parameter | Plant Material | Optimal Value | Reference |
| Solvent Concentration | Psidium cattleianum leaves | 100% Sonication Amplitude | [12] |
| Extraction Time | Psidium cattleianum leaves | 4 minutes | [12] |
| Pulse Cycle | Psidium cattleianum leaves | 0.6 s | [12] |
Table 2: Optimized Conditions for Microwave-Assisted Extraction of Flavonoids
| Parameter | Plant Material | Optimal Value | Reference |
| Solvent to Solid Ratio | Syzygium nervosum fruit | 1:35 g/mL | [3] |
| Microwave Power | Syzygium nervosum fruit | 350 W | [3] |
| Microwave Time | Syzygium nervosum fruit | 38 minutes | [3] |
Table 3: Optimized Conditions for Conventional Solvent Extraction of Phenolic Compounds
| Parameter | Plant Material | Optimal Value | Reference |
| Ethanol Concentration | Funtumia elastica stem bark | 75.99% v/v | [2] |
| Extraction Time | Funtumia elastica stem bark | 193.86 minutes | [2] |
| Temperature | Funtumia elastica stem bark | 63.66°C | [2] |
| pH | Funtumia elastica stem bark | 5.62 | [2] |
| Solid-Liquid Ratio | Funtumia elastica stem bark | 1:21.12 g/mL | [2] |
Visualizations
The following diagrams illustrate the experimental workflows for the different extraction methods.
Caption: Workflow for Conventional Solvent Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC analysis of methanol extract of Viscum articulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Response Surface Methodology as a Tool for Optimization of Extraction Process of Bioactive Compounds from Spent Coffee Grounds [mdpi.com]
- 12. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
Overcoming solubility issues of viscumneoside III in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscumneoside III. The following sections address common challenges related to its solubility in aqueous solutions and provide detailed experimental protocols and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside, a natural product found in plants of the Viscum genus.[1] Like many flavonoid glycosides, it exhibits poor solubility in water, which can pose significant challenges for its use in biological assays, in vivo studies, and the development of aqueous formulations. Overcoming this solubility issue is critical to unlocking its full therapeutic potential.
Q2: What are the general properties and solubility of this compound?
A2: this compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] Its solubility in water is limited, with one supplier reporting a solubility of 1 mg/mL, which requires ultrasonication and warming to achieve.[4] This low aqueous solubility necessitates the use of solubilization techniques for most experimental applications.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The primary strategies to enhance the aqueous solubility of this compound, and other poorly soluble flavonoid glycosides, include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation occurs when adding this compound stock (in organic solvent) to an aqueous buffer. | The concentration of the organic solvent is not high enough in the final solution to maintain solubility. | 1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. 2. Decrease the final concentration of this compound. 3. Consider using a different solubilization method, such as cyclodextrin complexation. |
| The this compound-cyclodextrin complex is not significantly more soluble than the free compound. | 1. The incorrect type of cyclodextrin is being used. 2. The stoichiometry of the complex is not optimal. 3. The complexation was not successful. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Vary the molar ratio of this compound to cyclodextrin during preparation. 3. Confirm complex formation using techniques like DSC or NMR. |
| The nanoparticle suspension of this compound is unstable and aggregates over time. | 1. Inadequate stabilization of the nanoparticles. 2. The formulation is not optimized. | 1. Incorporate or increase the concentration of stabilizers (e.g., polymers, surfactants). 2. Optimize the formulation parameters, such as the drug-to-stabilizer ratio and the preparation method. |
Quantitative Data on Solubilization Methods
The following tables provide representative quantitative data on the effectiveness of different solubilization methods for flavonoid glycosides, which can be used as a starting point for optimizing the solubility of this compound.
Table 1: Solubility of a Model Flavonoid Glycoside in Co-solvent Systems
| Co-solvent | Concentration in Water (v/v) | Solubility (mg/mL) | Fold Increase |
| DMSO | 1% | 0.5 | 5 |
| DMSO | 5% | 2.5 | 25 |
| PEG 400 | 10% | 1.8 | 18 |
| PEG 400 | 20% | 4.2 | 42 |
| Ethanol | 10% | 1.2 | 12 |
| Ethanol | 20% | 3.0 | 30 |
Data are representative for a poorly soluble flavonoid glycoside and may vary for this compound.
Table 2: Cyclodextrin Inclusion Complexation Parameters for a Model Flavonoid Glycoside
| Cyclodextrin | Stoichiometry (Drug:CD) | Stability Constant (K) (M⁻¹) | Solubility Enhancement (at 15 mM CD) |
| β-Cyclodextrin | 1:1 | 230 | 4.6-fold |
| HP-β-Cyclodextrin | 1:1 | 450 | 9-fold |
| M-β-Cyclodextrin | 1:1 | 620 | 15-fold |
Data are based on studies with similar flavonoid glycosides and serve as a guide.[5][6]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (DMSO)
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Working Solution:
-
Determine the final desired concentration of this compound and DMSO in your aqueous buffer.
-
Add the required volume of the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.
-
Note: The final DMSO concentration should be kept as low as possible and tested for its effect on the experimental system.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Calculate the required mass of each component based on their molecular weights.
-
-
Kneading:
-
Place the calculated amount of cyclodextrin (e.g., HP-β-cyclodextrin) in a mortar.
-
Add a small amount of water to form a paste.
-
Add the this compound to the paste and knead for 60 minutes.
-
During kneading, add small amounts of water to maintain a suitable consistency.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
Protocol 3: Formulation of this compound Nanoparticles (Wet Milling)
-
Preparation of Dispersion Medium:
-
Prepare an aqueous solution containing a stabilizer, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.
-
-
Milling:
-
Add the this compound powder to the dispersion medium.
-
Charge a milling chamber with milling pearls (e.g., zirconium oxide beads).
-
Add the drug suspension to the milling chamber.
-
Mill at high speed for a specified duration (e.g., 1-4 hours), monitoring the particle size periodically using a particle size analyzer.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling pearls.
-
Store the nanosuspension at 4°C.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tyrosinase Inhibition
This compound has been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis. Its inhibition can occur through direct binding to the enzyme or by modulating signaling pathways that regulate its expression, such as the cAMP/PKA/CREB and MAPK pathways.
Caption: Proposed mechanism of tyrosinase inhibition by this compound.
Anti-Inflammatory Signaling Pathway
Extracts from Viscum album, the plant genus from which this compound is derived, have been shown to exert anti-inflammatory effects, potentially through the inhibition of the STAT3 signaling pathway, which plays a crucial role in inflammation and cancer.[7][8][9]
Caption: Potential anti-inflammatory mechanism via STAT3 pathway inhibition.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting a suitable solubilization method for this compound.
Caption: Workflow for selecting a solubilization method for this compound.
References
- 1. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa ole… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Activity of Viscum album - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing HPLC Separation of Viscumneoside III from its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of viscumneoside III from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from isomers important?
A1: this compound is a flavanone glycoside found in plants of the Viscum genus, notably Viscum coloratum.[1] It is of interest for its potential pharmacological activities. Separation from its isomers, such as homoeriodictyol-7-O-β-D-glycoside and homoeriodictyol-7-O-β-D-apiose (1→5)-β-D-apiose (1→2)-β-D-glycoside, is crucial for accurate quantification, characterization, and to ensure the purity of the compound for research and potential therapeutic applications.
Q2: What are the common isomers of this compound found in Viscum coloratum?
A2: Common isomers and related compounds that may co-elute with this compound in extracts of Viscum coloratum include homoeriodictyol-7-O-β-D-glycoside and homoeriodictyol-7-O-β-D-apiose (1→5)-β-D-apiose (1→2)-β-D-glycoside.
Q3: What type of HPLC column is typically used for the separation of this compound and its isomers?
A3: A reversed-phase C18 column is commonly used for the separation of flavonoids, including this compound, from Viscum coloratum extracts.[2][3][4]
Q4: What are the general mobile phase compositions for this separation?
A4: A gradient mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid or 0.5% acetic acid in water) and an organic solvent like methanol or acetonitrile is typically employed.[2][3][4] Both gradient and isocratic elution methods have been successfully used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and its isomers | 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation. 4. Inadequate column chemistry for isomer separation. | 1. Optimize the gradient: Adjust the gradient slope to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks. 2. Modify the mobile phase: Try a different organic modifier (e.g., acetonitrile instead of methanol) or adjust the pH of the aqueous phase. 3. Adjust column temperature: Lowering the temperature can sometimes improve the resolution of isomers. 4. Consider a different column: If a standard C18 column does not provide sufficient resolution, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase, which can offer alternative interactions for aromatic and polar analytes. For challenging separations of diastereomers, a beta-cyclodextrin-based column could be explored. |
| Peak tailing for this compound or its isomers | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column. | 1. Adjust mobile phase pH: Ensure the pH of the mobile phase is appropriate to maintain the analytes in a single ionic form. Adding a small amount of acid (e.g., formic acid or acetic acid) can help reduce peak tailing. 2. Reduce sample concentration: Dilute the sample to avoid overloading the column. 3. Use a high-purity silica column: Modern, end-capped columns with high-purity silica are less prone to peak tailing. |
| Variable retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Insufficient column equilibration. | 1. Ensure accurate mobile phase preparation: Use precise measurements and ensure the mobile phase components are thoroughly mixed and degassed. 2. Use a column oven: Maintain a constant and consistent column temperature to ensure reproducible retention times. 3. System maintenance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. 4. Equilibrate the column properly: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. |
| Ghost peaks in the chromatogram | 1. Contaminants in the mobile phase or sample. 2. Carryover from previous injections. 3. Degradation of the sample. | 1. Use high-purity solvents and reagents: Ensure all components of the mobile phase are of HPLC grade. 2. Implement a robust wash cycle: Use a strong solvent to wash the autosampler needle and injection port between injections to prevent carryover. 3. Proper sample handling: Store samples appropriately to prevent degradation. Prepare fresh samples when necessary. |
Experimental Protocols
Below are detailed methodologies for the HPLC separation of this compound and other flavonoids from Viscum coloratum.
Method 1: Gradient HPLC-MS Method[2][3]
This method is suitable for the simultaneous determination of multiple flavonoids, including this compound.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Methanol
-
-
Gradient Program:
Time (min) % B 0 20 10 40 25 60 | 30 | 80 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Negative electrospray ionization mass spectrometry (ESI-MS).
-
Injection Volume: 10 µL
Method 2: Isocratic HPLC Method[4]
This method is a simpler alternative for the determination of homoeriodictyol-7-O-beta-D-glycoside, a related compound to this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Kromasil C18 column (4.6 x 200 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.5% glacial acetic acid solution (18:82, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table summarizes the quantitative performance of the gradient HPLC-MS method for this compound (homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside).[3]
| Compound | Linear Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 5.000 - 300.0 | 5.000 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of ten flavonoids from Viscum coloratum grown on different host species and different sources by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Isolation and determination of homoeriodictyol-7-O-beta-D-glycoside in Viscum coloratum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of viscumneoside III
Welcome to the technical support center for the HPLC analysis of viscumneoside III. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide addresses the potential causes of peak tailing specifically for this compound and offers targeted solutions.
Question: My this compound peak is tailing. What are the possible causes and how can I fix it?
Answer: Peak tailing for this compound in reversed-phase HPLC can stem from several factors, primarily related to secondary chemical interactions, inappropriate mobile phase conditions, or issues with the HPLC system itself. Below is a systematic approach to troubleshoot this problem.
1. Secondary Interactions with the Stationary Phase
-
Problem: The most frequent cause of peak tailing is the interaction of polar analytes with residual silanol groups on the silica-based stationary phase of the column.[1][2][3] this compound possesses multiple hydroxyl groups, making it susceptible to these secondary interactions.[4]
-
Solution:
-
Adjust Mobile Phase pH: this compound has a predicted pKa of 7.14. To minimize silanol interactions, lower the mobile phase pH to be at least 2 pH units below the analyte's pKa. An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the silanol groups, reducing their ability to interact with this compound.[1][2][5][6] This can be achieved by adding a small amount of an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[7][8]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.[1][2]
-
Add a Competing Base: In some cases, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic or polar analytes.[6]
-
2. Mobile Phase and Sample Solvent Mismatch
-
Problem: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing.[3][5]
-
Solution:
-
Dissolve the Sample in the Initial Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
-
Reduce Injection Volume: If dissolving the sample in a weaker solvent is not feasible, try reducing the injection volume to minimize this effect.[5]
-
3. Column Overload
-
Problem: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[3][7]
-
Solution:
-
Dilute the Sample: Prepare a more dilute solution of your sample and inject it again. If the peak shape improves, you were likely overloading the column.[7]
-
Use a Higher Capacity Column: If you need to inject higher concentrations, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.
-
4. Column Contamination and Degradation
-
Problem: Accumulation of strongly retained sample matrix components on the column inlet frit or at the head of the column can disrupt the flow path and cause peak tailing.[3][9] The column's stationary phase can also degrade over time, especially when using aggressive mobile phases.
-
Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained or particulate matter from the sample, thus protecting the analytical column.[10]
-
Implement Sample Clean-up: For complex samples, use a sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds before injection.[1]
-
Flush the Column: If you suspect contamination, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove adsorbed contaminants. Always follow the column manufacturer's instructions for cleaning and regeneration.
-
5. Extra-Column Effects
-
Problem: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing. This is often more pronounced for early-eluting peaks.[10][11]
-
Solution:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector.
-
Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and that there are no gaps or dead volumes. Improperly seated ferrules are a common source of extra-column volume.[11]
-
6. Analyte Stability
-
Problem: Flavonoid glycosides like this compound can be susceptible to degradation under certain conditions, such as exposure to heat, light, or acidic/basic conditions.[1][2] Degradation products co-eluting with the main peak can cause apparent tailing.
-
Solution:
-
Control Temperature: Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30 °C). Avoid excessive heat.
-
Protect from Light: Prepare samples in amber vials and store them protected from light.
-
Freshly Prepare Samples: Analyze samples as soon as possible after preparation to minimize the risk of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of B (e.g., 10-20%) to a higher percentage (e.g., 70-80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (a wavelength scan of a standard solution is recommended).
Q2: What is an acceptable tailing factor for the this compound peak?
A2: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a tailing factor between 0.9 and 1.5 is generally considered acceptable for routine analysis. Some studies on similar flavonoid glycosides report tailing factors between 1.05 and 1.26.[1][2][3]
Q3: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing?
A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different solvent properties and can interact differently with the analyte and the stationary phase. It is worthwhile to screen both solvents during method development to see which one provides better peak symmetry and resolution for this compound.
Q4: My peak tailing issue appeared suddenly. What should I check first?
A4: If peak tailing appears suddenly, it is often related to a change in the system. Check the following in order:
-
Guard Column: If you are using a guard column, replace it.
-
Mobile Phase: Ensure the mobile phase was prepared correctly, especially the pH.
-
Fittings: Check for any leaks or loose fittings.
-
Column: The column may be contaminated or have developed a void. Try flushing it or replacing it with a new one.
Q5: Could interactions with metal components of the HPLC system cause peak tailing?
A5: Yes, some compounds can chelate with metal ions from stainless steel tubing, frits, or other instrument parts, leading to peak tailing. If you suspect this is an issue, you can try using a system with PEEK (polyetheretherketone) tubing and frits, or add a chelating agent like EDTA to your mobile phase (be sure this is compatible with your entire system and detection method).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of flavanone glycosides, including this compound. These values can serve as a starting point for method development and optimization.
| Parameter | Typical Value/Range | Rationale/Reference |
| Column Chemistry | C18, End-capped | Provides good hydrophobic retention for moderately polar compounds. End-capping minimizes silanol interactions.[1][3][9] |
| Column Dimensions | 4.6 mm I.D. x 150-250 mm length | Standard analytical column dimensions offering a good balance of resolution and analysis time.[3][9] |
| Particle Size | 3-5 µm | Common particle sizes for standard HPLC, providing good efficiency.[3][9] |
| Mobile Phase A | Water with 0.1-0.5% Formic Acid or Acetic Acid | Acidification of the mobile phase to a pH of ~2.5-3.5 suppresses silanol ionization, improving peak shape.[7][8][12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[5] |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 25 - 40 °C | Controls retention time and can affect peak shape. Maintaining a stable temperature is crucial for reproducibility.[3] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent band broadening, especially if the sample solvent is stronger than the mobile phase. |
| Tailing Factor (Tf) | < 1.5 | A common system suitability requirement indicating acceptable peak symmetry.[1][2][3] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific instrumentation and sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, end-capped.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 50% B
-
25-30 min: Linear gradient from 50% to 80% B
-
30-35 min: Hold at 80% B
-
35.1-40 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by running a UV spectrum of a standard).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid) to prepare a stock solution. Further dilute to a working concentration (e.g., 10-100 µg/mL).
-
Sample Solution: Depending on the matrix, extract the sample with a suitable solvent (e.g., methanol). The extract may need to be filtered through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Calculate the relative standard deviation (RSD) for retention time and peak area (should be < 2%).
-
Determine the tailing factor and number of theoretical plates for the this compound peak to ensure the system is performing adequately.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound | CAS:118985-27-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of viscumneoside III during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of viscumneoside III during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a flavanone glycoside, a type of natural product found in plants like Viscum coloratum.[1] Like many glycosides, it is susceptible to degradation, which can impact the accuracy of experimental results and the potency of potential therapeutic applications. The primary concern is the hydrolysis of the glycosidic bonds, which can be triggered by factors such as pH, temperature, and enzymatic activity, leading to the loss of the sugar moieties and alteration of the compound's structure and bioactivity.
Q2: What are the primary degradation pathways for flavanone glycosides like this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar flavanone glycosides, the main degradation routes are:
-
Enzymatic Hydrolysis: Plant tissues often contain enzymes like β-glucosidases that can cleave the sugar groups from the flavonoid backbone.
-
Acidic Hydrolysis: Low pH conditions can catalyze the hydrolysis of the glycosidic linkages.
-
Thermal Degradation: High temperatures can accelerate both enzymatic and chemical degradation processes.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of flavonoid compounds.
Q3: What are the initial signs of this compound degradation in a sample?
A3: Degradation of this compound would likely result in the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) corresponding to its aglycone (the non-sugar part) and free sugars. This would be accompanied by a decrease in the peak area or intensity of the intact this compound. You might also observe a change in the color or clarity of your sample extract over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Inefficient extraction solvent or procedure. | Use a 70% ethanol solution for extraction, as this has been shown to be effective for extracting components from Viscum species.[2] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures. |
| Degradation during extraction due to high temperatures. | Maintain a low extraction temperature (e.g., room temperature or below). If heating is necessary, use the lowest effective temperature and minimize the duration. | |
| Appearance of unexpected peaks in the chromatogram, suggesting degradation. | Enzymatic activity from the plant material. | Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to deactivate enzymes. Alternatively, blanching the material before extraction can also denature enzymes. |
| Acidic or alkaline conditions during processing. | Maintain a neutral pH (around 7.0) during extraction and purification steps. Use buffered solutions if necessary. | |
| Inconsistent results between sample batches. | Variable storage conditions of the plant material or extracts. | Store fresh plant material at -80°C. Store extracts in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Long-term storage should be at -20°C or lower. |
| Exposure to light. | Protect samples from light at all stages of preparation and analysis by using amber-colored vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Viscum coloratum
This protocol is designed to minimize degradation by controlling temperature and enzymatic activity.
Materials:
-
Freshly harvested Viscum coloratum stems and leaves
-
Liquid nitrogen
-
70% Ethanol (v/v) in deionized water
-
Mortar and pestle or a cryogenic grinder
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.
-
Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh the powdered plant material and transfer it to a flask.
-
Add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Macerate the mixture on a shaker at room temperature (20-25°C) for 24 hours, protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL
Procedure:
-
Prepare this compound standard solutions of known concentrations.
-
Prepare your sample extracts as described in Protocol 1.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and calibration curve of the standard.
-
Monitor for the appearance of new peaks at different retention times, which may indicate degradation products.
Data Presentation
Table 1: Influence of Temperature on this compound Degradation (Hypothetical Data)
This table illustrates the potential effect of temperature on the stability of this compound in a 70% ethanol extract over a 24-hour period. Data is hypothetical and for illustrative purposes.
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 4 | 100 | 98.5 | 1.5 |
| 25 | 100 | 92.3 | 7.7 |
| 40 | 100 | 78.1 | 21.9 |
| 60 | 100 | 55.4 | 44.6 |
Table 2: Effect of pH on this compound Stability (Hypothetical Data)
This table shows the potential impact of pH on the stability of this compound in an aqueous solution at 25°C for 24 hours. Data is hypothetical and for illustrative purposes.
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 3.0 | 100 | 85.2 | 14.8 |
| 5.0 | 100 | 95.1 | 4.9 |
| 7.0 | 100 | 99.2 | 0.8 |
| 9.0 | 100 | 91.5 | 8.5 |
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Hypothesized signaling pathway of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Viscumneoside III
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of viscumneoside III. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of this compound and how does it influence the NMR spectrum?
A1: this compound is a flavanone glycoside, specifically a derivative of homoeriodictyol.[1] Its structure consists of a homoeriodictyol aglycone linked to a disaccharide chain at the C-7 position. This disaccharide is composed of a glucose molecule and an apiose molecule. The complexity of this structure, with numerous overlapping proton and carbon signals, particularly in the sugar region, is the primary reason for the intricate nature of its NMR spectra.
Q2: I am having trouble assigning the anomeric protons of the sugar moieties. What are their expected chemical shifts?
A2: The anomeric protons are crucial for identifying the sugar units and their linkages. In this compound, you should expect two anomeric proton signals. Based on published data for similar flavonoid glycosides, the anomeric proton of the glucose unit directly attached to the aglycone (H-1'') typically appears around δ 5.0-5.2 ppm, while the anomeric proton of the terminal apiose unit (H-1''') is expected at a slightly higher field. Specific HMBC correlations are key to confirming these assignments. For instance, a correlation between the anomeric proton of glucose (H-1'') and the C-7 of the homoeriodictyol aglycone confirms their linkage.
Q3: The aromatic region of my 1H NMR spectrum is difficult to interpret. What are the expected patterns for the homoeriodictyol aglycone?
A3: The homoeriodictyol aglycone has two aromatic rings, A and B.
-
Ring A is typically characterized by two meta-coupled protons, appearing as doublets around δ 6.0-6.5 ppm.
-
Ring B exhibits an ABX spin system due to the substitution pattern (a methoxy group and a hydroxyl group). This results in three aromatic protons with characteristic ortho and meta couplings, typically observed between δ 6.8 and 7.2 ppm.
Careful analysis of the coupling constants is essential for unambiguous assignment. 2D COSY experiments are invaluable for tracing the coupling networks within each aromatic ring.
Troubleshooting Guides
Problem: Significant peak overlap is observed in the 1H NMR spectrum, especially in the sugar region (δ 3.0-4.5 ppm).
Solution:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and reduce overlap.
-
Solvent Change: Switching to a different deuterated solvent (e.g., from CD3OD to DMSO-d6) can alter the chemical shifts of certain protons, potentially resolving overlapping signals.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes induce small chemical shift changes, which may be sufficient to separate overlapping peaks.
-
-
Utilize 2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for correlating each proton to its directly attached carbon. This helps to spread out the signals into a second dimension, significantly aiding in the resolution of individual proton signals within the crowded sugar region.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for establishing the connectivity between the sugar units and the aglycone, as well as the linkage between the two sugar molecules.
-
TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons belonging to a specific spin system (i.e., all the protons of a single sugar unit) by irradiating one proton in that system.
-
Problem: Difficulty in definitively assigning the linkage between the glucose and apiose units.
Solution:
The key to determining the interglycosidic linkage is the HMBC experiment. Look for a long-range correlation between the anomeric proton of the terminal apiose unit (H-1''') and a carbon of the glucose unit. For example, a correlation between H-1''' of apiose and C-2'' of glucose would confirm a (1→2) linkage. The absence of other correlations from H-1''' to other glucose carbons strengthens this assignment.
Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound based on published data for structurally related compounds. Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 1: 1H NMR Spectral Data of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | ~5.3 | dd | |
| 3a | ~3.1 | m | |
| 3b | ~2.8 | dd | |
| 6 | ~6.1 | d | |
| 8 | ~6.1 | d | |
| 2' | ~7.0 | d | |
| 5' | ~6.8 | d | |
| 6' | ~6.9 | dd | |
| OCH3 | ~3.8 | s | |
| Glucose | |||
| 1'' | ~5.1 | d | |
| 2''-6'' | ~3.2 - 4.0 | m | |
| Apiose | |||
| 1''' | ~5.3 | d | |
| 2'''-5''' | ~3.5 - 4.2 | m |
Table 2: 13C NMR Spectral Data of this compound
| Position | δC (ppm) |
| Aglycone | |
| 2 | ~80 |
| 3 | ~43 |
| 4 | ~197 |
| 5 | ~164 |
| 6 | ~97 |
| 7 | ~167 |
| 8 | ~96 |
| 9 | ~163 |
| 10 | ~103 |
| 1' | ~132 |
| 2' | ~112 |
| 3' | ~147 |
| 4' | ~148 |
| 5' | ~115 |
| 6' | ~119 |
| OCH3 | ~56 |
| Glucose | |
| 1'' | ~101 |
| 2'' | ~80 |
| 3'' | ~78 |
| 4'' | ~71 |
| 5'' | ~77 |
| 6'' | ~62 |
| Apiose | |
| 1''' | ~111 |
| 2''' | ~78 |
| 3''' | ~80 |
| 4''' | ~75 |
| 5''' | ~65 |
Experimental Protocols
1. NMR Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire 1H NMR, 13C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (500 MHz or higher is recommended).
-
Standard pulse programs provided by the spectrometer manufacturer are generally sufficient.
Visualization of Experimental Workflow and Structure Elucidation
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Troubleshooting logic for interpreting complex NMR spectra.
References
Addressing matrix effects in LC-MS analysis of viscumneoside III
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of viscumneoside III.
Section 1: FAQs - Understanding Matrix Effects
Q1: What is a matrix effect in LC-MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Common interfering components include phospholipids, salts, proteins, and metabolites.[1][4]
Q2: Why might this compound be particularly susceptible to matrix effects?
This compound, a dihydroflavone O-glycoside, possesses a complex structure with multiple polar functional groups. When analyzing it in biological matrices, which are inherently complex, there is a high probability of co-elution with endogenous polar substances like phospholipids and salts. These substances can interfere with the ionization process of this compound in the MS source, leading to unreliable quantitative results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H32O15 | [5][6] |
| Molecular Weight | 596.53 g/mol | [5][7] |
| Structure Class | Dihydroflavone O-glycoside | [7][8] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO. | [6] |
| pKa (Predicted) | 7.14 ± 0.40 | [6] |
Q3: What are the common signs of matrix effects in my this compound analysis?
Key indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, even with the use of an internal standard.
-
Non-linear calibration curves.
-
Significant variation in analyte response when comparing standards prepared in neat solvent versus those spiked into a blank matrix extract.[9]
-
Changes in peak shape or retention time.
Section 2: Troubleshooting - Identifying and Quantifying Matrix Effects
A systematic approach is crucial to confirm and quantify matrix effects before attempting to mitigate them.
Caption: Workflow for Investigating LC-MS Matrix Effects.
Q4: How can I qualitatively determine if a matrix effect is impacting my analysis?
The post-column infusion technique is a rapid and effective method for qualitative assessment. It helps identify retention time regions where ion suppression or enhancement occurs.
Caption: Experimental Setup for Post-Column Infusion Analysis.
By injecting a blank, extracted matrix sample while continuously infusing a standard solution of this compound post-column, any dip or rise in the baseline signal at specific retention times indicates the presence of interfering matrix components.[10]
Q5: How do I quantitatively measure the matrix effect for this compound?
The post-extraction spiking method is the gold standard for quantifying matrix effects.[4] This involves comparing the peak response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)
Experimental Protocol 1: Quantitative Assessment using Post-Extraction Spiking
-
Prepare Set A: Spike a known concentration of this compound and its internal standard (IS) into a neat solution (e.g., mobile phase or reconstitution solvent).
-
Prepare Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure.[4] After the final extraction step, spike the resulting blank extracts with this compound and IS at the same concentration as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS system.
-
Calculation: Calculate the MF for both the analyte and the IS. Additionally, calculate the IS-Normalized MF to determine if the IS effectively compensates for the variability.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Table 2: Interpretation of Matrix Factor (MF) Results
| MF Value | Interpretation | Implication for Analysis |
| MF = 1 | No matrix effect | The method is likely free from ionization interference. |
| MF < 1 | Ion Suppression | The matrix is reducing the analyte signal, leading to underestimation. |
| MF > 1 | Ion Enhancement | The matrix is increasing the analyte signal, leading to overestimation. |
| IS-Normalized MF ≈ 1 | Compensation | The chosen internal standard effectively tracks and corrects for the matrix effect. |
Section 3: Mitigation Strategies and Protocols
If a significant matrix effect is confirmed, several strategies can be employed. The choice depends on the severity of the effect and the required sensitivity of the assay.[10]
Caption: Decision Tree for Selecting a Matrix Effect Mitigation Strategy.
Q6: What are the recommended sample preparation techniques to reduce matrix effects for this compound?
The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte.[3] More selective techniques generally provide cleaner extracts.
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective; often results in significant matrix effects from phospholipids and other soluble components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[11] | Can provide a cleaner extract than PPT. | Can be labor-intensive; requires solvent optimization; may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[11] | Highly selective, provides very clean extracts, can pre-concentrate the analyte.[3] | More complex method development; can be more expensive. |
| Phospholipid Depletion Plates | Specific removal of phospholipids using specialized sorbents (e.g., HybridSPE). | Excellent for removing a major source of matrix effects in plasma/serum. | Targeted to one class of interference; may not remove other matrix components. |
Experimental Protocol 2: General Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific application.
-
Sorbent Selection: Choose a polymeric reversed-phase (or mixed-mode cation exchange) sorbent, which is often effective for retaining polar glycosides like this compound while allowing for rigorous washing steps.[11]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water or a weak buffer.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences. A second wash with a stronger non-polar solvent (e.g., hexane) can remove lipids.
-
Elution: Elute this compound with a small volume (e.g., 0.5-1 mL) of a strong organic solvent like methanol or acetonitrile, possibly modified with a small amount of acid or base to ensure complete elution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase to minimize solvent effects.
Q7: How can I optimize my chromatographic method to avoid matrix interferences?
The primary goal is to achieve chromatographic separation between this compound and any co-eluting matrix components that cause ion suppression.
-
Increase Resolution: Use a column with higher efficiency (smaller particles, longer length) or modify the mobile phase gradient to better separate the analyte peak from the "suppression zone" identified during post-column infusion.
-
Use a Divert Valve: Program the system to divert the flow from the LC column to waste during the early and late parts of the run when highly polar or non-polar interferences are likely to elute, preventing them from entering the MS source.[10]
Q8: When should I use a stable isotope-labeled internal standard (SIL-IS)?
Using a SIL-IS is the most effective way to compensate for matrix effects.[12] A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is chemically identical to the analyte and will co-elute and experience the same ionization suppression or enhancement. Because it can be distinguished by its mass, it provides the most accurate correction. If a SIL-IS is not available or is too costly, a structural analog may be used, but it must be proven to co-elute and behave similarly in the ion source.[4]
Q9: What other calibration strategies can compensate for matrix effects?
If matrix effects cannot be eliminated, compensation methods are necessary:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank biological matrix that is free of the analyte. This ensures that the standards and the unknown samples experience the same matrix effect. This is effective but requires a reliable source of analyte-free blank matrix.[10]
-
Standard Addition: The unknown sample is divided into several aliquots, and increasing known amounts of a standard are added to each. By extrapolating the resulting calibration curve back to a zero response, the initial concentration in the sample can be determined. This method is very accurate as it corrects for the matrix effect in each individual sample but is also very time-consuming and requires more sample volume.[10][12]
References
- 1. ovid.com [ovid.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 118985-27-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Viscumneoside III Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of viscumneoside III detection. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a flavanone glycoside found in plants of the Viscum genus, such as Viscum coloratum.[1][2] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including immune-modulating activities.[3] Sensitive and accurate detection is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological effects.
Q2: What are the main analytical challenges in detecting this compound?
A2: The primary challenges include its relatively low concentration in complex plant matrices, potential for degradation during sample preparation, and the presence of isomeric compounds that can interfere with accurate quantification. Matrix effects, where other components in the sample suppress or enhance the analyte signal, are also a significant hurdle in achieving high sensitivity, particularly in mass spectrometry-based methods.[4][5]
Q3: Which analytical techniques are most suitable for the sensitive detection of this compound?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are the most powerful techniques.[6] These methods offer high selectivity, sensitivity, and the ability to provide structural information for confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Inefficient extraction from the plant matrix.2. Degradation of the analyte during sample preparation.3. Suboptimal ionization in the MS source.4. Incorrect MS parameters (e.g., precursor/product ion selection). | 1. Optimize the extraction solvent. A mixture of methanol or acetonitrile with a small percentage of acid (e.g., 0.1% formic acid) is often effective for flavonoids.[7] Consider using ultrasonication or pressurized liquid extraction to improve efficiency.2. Minimize sample exposure to high temperatures and light. Work quickly and consider using antioxidants during extraction. Ensure the pH of the extraction and final solutions is suitable for flavonoid stability.3. Optimize ESI source parameters. For flavanone glycosides, negative ion mode often provides better sensitivity.[7] Adjust parameters like capillary voltage, gas flow rates, and source temperature.[8][9][10]4. Confirm the exact mass of the deprotonated molecule [M-H]⁻ for this compound (C₂₇H₃₂O₁₅, MW: 596.53 g/mol ) and select appropriate product ions based on its fragmentation pattern. |
| Poor Peak Shape or Resolution | 1. Inappropriate LC column.2. Unsuitable mobile phase composition or gradient.3. Column overloading. | 1. Use a high-efficiency reversed-phase column, such as a C18, with a small particle size (e.g., ≤1.8 µm).2. Optimize the mobile phase. A common choice is a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1-0.2% formic acid) to improve peak shape.[7]3. Dilute the sample or reduce the injection volume. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Inadequate sample clean-up.3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents.2. Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[4]3. Implement a thorough needle and column wash protocol between injections. |
| Inconsistent Quantitative Results | 1. Matrix effects (ion suppression or enhancement).2. Instability of the analyte in the autosampler.3. Non-linearity of the calibration curve. | 1. Use a matrix-matched calibration curve or an isotopically labeled internal standard if available.[11] Diluting the sample can also mitigate matrix effects.[4]2. Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation.3. Prepare a calibration curve with a sufficient number of points spanning the expected concentration range of the samples. |
Experimental Protocols
Sample Preparation from Viscum coloratum
This protocol is a recommended starting point and may require further optimization.
-
Grinding: Freeze-dry the plant material (leaves and stems) and grind into a fine powder.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 80% methanol containing 0.1% formic acid.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet one more time.
-
Combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute this compound and other flavonoids with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).
-
Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
-
UPLC-MS/MS Method for Quantification
This is a general method that should be optimized for your specific instrumentation.
-
UPLC System:
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 to -3.5 kV.
-
Source Temperature: ~120-150°C.
-
Desolvation Temperature: ~350-450°C.
-
Gas Flows (Nebulizer, Drying Gas): Optimize according to the manufacturer's recommendations.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻ for this compound: m/z 595.16.
-
Product Ions: Based on the predicted fragmentation, monitor transitions such as the loss of the apiosyl-glucosyl moiety or further fragmentation of the aglycone.
-
-
Quantitative Data for Flavonoids in Viscum coloratum
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| Reference Flavonoids in Viscum coloratum | ||||
| Quercetin | 301.0 | 151.0 | 0.002 | 0.006 |
| Luteolin | 285.0 | 133.0 | 0.002 | 0.008 |
| Kaempferol | 285.0 | 117.0 | 0.003 | 0.010 |
| Isorhamnetin | 315.0 | 300.0 | 0.002 | 0.008 |
| Hesperetin | 301.0 | 164.0 | 0.006 | 0.020 |
| Naringenin | 271.0 | 151.0 | 0.005 | 0.018 |
| Homoeriodictyol | 301.0 | 255.0 | 0.003 | 0.010 |
| Sakuranetin | 285.0 | 164.0 | 0.002 | 0.008 |
| Rhamnetin | 315.0 | 300.0 | 0.002 | 0.006 |
| Rhamnazin | 329.0 | 314.0 | 0.002 | 0.008 |
Data adapted from a study on Viscum coloratum constituents and should be used as a guideline.[6] Actual LOD/LOQ will depend on the specific instrumentation and method used.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the detection and quantification of this compound.
Predicted Fragmentation Pathway of this compound
This compound is a glycoside of homoeriodictyol. Its fragmentation in negative ion mode ESI-MS/MS is expected to involve the loss of the sugar moieties and fragmentation of the aglycone.
Caption: Predicted fragmentation of this compound in negative ion ESI-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative study of Korean (Viscum album var. coloratum) and European mistletoes (Viscum album) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Immune Modulating Activities of Viscum album and Its Components; A Possibility of Therapeutics on Skin Rash Induced by EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 9. lcms.cz [lcms.cz]
- 10. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Viscumneoside III Derivatization
Welcome to the technical support center for the derivatization of viscumneoside III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound.
Q1: My this compound starting material is not fully dissolving in the reaction solvent. What can I do?
A1: Poor solubility is a common issue with flavonoid glycosides. Here are a few troubleshooting steps:
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Solvent Choice: Ensure you are using an appropriate solvent. For acetylation, pyridine is often used both as a solvent and a catalyst. For methylation, dimethyl carbonate (DMC) can serve as both solvent and reagent.[1] If solubility remains an issue, consider using a co-solvent system.
-
Gentle Heating: Gently warming the mixture can aid in dissolution. However, be cautious as excessive heat can lead to degradation of the starting material.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and improve dissolution without excessive heating.
-
pH Adjustment: For certain reactions, adjusting the pH of the medium might enhance the solubility of your compound.
Q2: The derivatization reaction is not going to completion, and I see a mixture of products on my TLC/LC-MS.
A2: Incomplete reactions can be due to several factors. Consider the following:
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Reaction Time: Derivatization of complex molecules like this compound can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or LC-MS at regular intervals. For methylation of flavonoids with DMC/DBU, reaction times can range from 12 to 72 hours depending on the specific hydroxyl groups.[1]
-
Reagent Stoichiometry: Ensure that you are using a sufficient excess of the derivatizing agent (e.g., acetic anhydride, dimethyl carbonate). For flavonoid acetylation, a significant molar excess of the acetylating agent is often required.
-
Catalyst Activity: If you are using a catalyst (e.g., DBU for methylation, pyridine for acetylation), ensure it is fresh and active.
-
Temperature: Some derivatization reactions require elevated temperatures to proceed efficiently. For example, methylation of flavonoids using DMC/DBU is typically performed at 90 °C.[1]
-
Moisture: The presence of water can consume reagents and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: I am observing the formation of multiple derivatives. How can I improve the selectivity of the reaction?
A3: this compound has multiple hydroxyl groups, which can lead to the formation of various derivatives. To improve selectivity:
-
Protecting Groups: For complex syntheses, consider using protecting groups to block more reactive hydroxyls and direct the derivatization to a specific site. This will add extra steps to your synthesis (protection and deprotection) but offers greater control.
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Enzymatic Derivatization: Lipases can be used for regioselective acetylation of flavonoids. These enzymes can selectively acylate specific hydroxyl groups under mild conditions.
-
Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry of reagents can sometimes favor the derivatization of the most reactive hydroxyl groups first.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A4: Purification of flavonoid derivatives can be challenging due to their similar polarities.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.
-
Preparative HPLC: For high purity, preparative reverse-phase HPLC is a powerful technique. A water/acetonitrile or water/methanol gradient with a small amount of formic acid to improve peak shape is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Q5: I am seeing degradation of my this compound derivative during analysis. How can I prevent this?
A5: Flavonoid derivatives can be sensitive to light, heat, and pH.
-
Storage: Store your purified derivatives in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
HPLC Analysis: When analyzing by HPLC, ensure the mobile phase is appropriately buffered. Using amber vials can protect the sample from light degradation. Avoid high temperatures in the autosampler if your compound is thermally labile. For issues with HPLC analysis such as peak splitting or baseline noise, systematic troubleshooting of the mobile phase, column, and detector is recommended.[2][3][4][5]
Experimental Protocols
Below are detailed methodologies for common derivatization reactions, adapted for this compound based on protocols for similar flavonoid glycosides.
Protocol 1: Acetylation of this compound
This protocol is based on the general procedure for flavonoid acetylation.
Materials:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (a molar excess, e.g., 10-20 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Methylation of this compound
This protocol is adapted from a general method for flavonoid methylation using dimethyl carbonate (DMC).[1]
Materials:
-
This compound
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dimethyl carbonate.
-
Add DBU (a stoichiometric amount relative to the hydroxyl groups to be methylated, e.g., 1.1 equivalents per hydroxyl group) to the solution.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction time can vary from 12 to 72 hours.[1]
-
After completion, evaporate the solvent under reduced pressure. Adding methanol can help form an azeotrope to remove all DMC.[1]
-
Dissolve the residue in ethyl acetate and wash with 1N HCl solution.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the derivatization of flavonoids, which can be used as a starting point for optimizing the derivatization of this compound.
Table 1: Acetylation of Flavonoids - Reaction Parameters
| Flavonoid Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Flavanone | Acetic Anhydride/Pyridine | Pyridine/DCM | 0 to RT | 12-24 | 80-95 |
| Flavonol | Acetic Anhydride | Reflux | 2-12 | >90 | |
| Flavone | Acetic Anhydride | Reflux | 7-12 | >90 |
Data adapted from general flavonoid acetylation protocols.
Table 2: Methylation of Flavonoids - Reaction Parameters
| Flavonoid Type | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Flavone | Dimethyl Carbonate | DBU | DMC | 90 | 12-72 | >90[1] |
| Flavanone | Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 4-8 | 70-90 |
Data adapted from general flavonoid methylation protocols.
Visualizations
Experimental Workflow for this compound Derivatization
Caption: A generalized workflow for the derivatization of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound Derivatives
This compound and its parent aglycone, homoeriodictyol, have been noted for their anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as the MAPK and NF-κB pathways, which are key regulators of inflammatory cytokine production.
Caption: Proposed mechanism for the anti-inflammatory action of this compound derivatives.
References
Technical Support Center: Viscumneoside III Bioassays - Cell Culture Contamination Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter during viscumneoside III bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture, and how can I identify them?
A1: The most common types of microbial contamination are bacterial, fungal (yeast and mold), and mycoplasma.
-
Bacterial Contamination: Often identified by a sudden drop in pH (media turns yellow), turbidity (cloudiness) in the culture medium, and sometimes a foul odor. Under a microscope, bacteria appear as small, motile particles, often described as "quicksand."[1][2]
-
Yeast Contamination: The medium may become turbid and yellowish over time. Microscopically, yeast appears as individual round or oval particles, which may be budding.[1]
-
Mold Contamination: Typically visible as filamentous structures (hyphae) on the surface of the culture. The medium often remains clear initially.[1]
-
Mycoplasma Contamination: This is a significant concern as it is often not visible by standard light microscopy and does not cause turbidity or pH changes in the early stages. Signs of mycoplasma contamination can be subtle, including reduced cell proliferation, changes in cell morphology, and decreased transfection efficiency.[3] Specific testing, such as PCR or fluorescence staining, is required for detection.
Q2: What are the primary sources of contamination in a cell culture laboratory?
A2: Contamination can arise from several sources, including the laboratory environment, personnel, and reagents.
-
Environment: Airborne microorganisms, dust, and aerosols can introduce contaminants. Improperly maintained equipment like incubators and biosafety cabinets are also common sources.
-
Personnel: An experimenter's skin, clothing, and breath can carry microorganisms. Poor aseptic technique is a major contributor to contamination.
-
Reagents and Media: Contaminated serum, media, and other reagents can introduce widespread contamination.[4]
-
Cross-contamination: Using the same pipette for different cell lines or mishandling of cultures can lead to cross-contamination with other cell lines.[5]
Q3: How can contamination affect the results of my this compound cytotoxicity assay (e.g., MTT or SRB assay)?
A3: Contamination can significantly impact the validity of cytotoxicity assay results, leading to misinterpretation of this compound's effects.
-
False Positives/Negatives: Bacteria and yeast have metabolic activity and can reduce tetrazolium salts like MTT, leading to a false-positive signal of cell viability and masking the cytotoxic effects of this compound.[6] Conversely, some contaminants can be directly toxic to the cells, leading to a false-positive cytotoxic effect.
-
Altered Cellular Metabolism: Mycoplasma, in particular, can alter host cell metabolism, growth rates, and gene expression, which can affect the cellular response to this compound and the readout of the bioassay.[2]
-
High Background Absorbance: Contamination in the culture medium can lead to high background absorbance in colorimetric assays, reducing the signal-to-noise ratio and the accuracy of the results.[7]
Q4: Should I routinely use antibiotics in my cell cultures to prevent contamination?
A4: While antibiotics can be useful in specific situations, their routine use is generally discouraged. Antibiotics can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have cytotoxic effects on some cell lines, affecting experimental results.[3] They are often recommended for primary cell cultures during the initial stages or for short-term treatment of a known contamination.[7] Aseptic technique remains the best defense against contamination.[3]
Troubleshooting Guides
Issue 1: Unexpected Results in this compound Cytotoxicity Assay
Q: My this compound cytotoxicity assay is showing inconsistent or unexpected results (e.g., no dose-response, high variability between replicates). Could this be due to contamination?
A: Yes, contamination is a likely cause. Here’s how to troubleshoot:
-
Microscopic Examination: Carefully inspect your cell cultures under a microscope. Look for signs of bacterial or fungal contamination as described in FAQ A1.
-
Check for Mycoplasma: If no obvious contamination is visible, perform a mycoplasma detection test (e.g., PCR-based assay or fluorescent staining). Mycoplasma can significantly alter cellular responses to treatments.[3]
-
Review Aseptic Technique: Observe your cell culture practices. Ensure strict adherence to aseptic techniques, including proper use of the biosafety cabinet, sterilizing all reagents and equipment, and minimizing exposure of cultures to the environment.[8]
-
Quarantine and Test New Cell Lines: Always quarantine new cell lines until they have been tested and confirmed to be free of contamination.[8]
-
Discard and Start Over: If contamination is confirmed, it is generally best to discard the contaminated cultures and start with a fresh, confirmed-uncontaminated stock of cells.
Issue 2: Visible Contamination in Culture Flasks
Q: I see signs of bacterial/fungal contamination in my cell cultures for a this compound experiment. What should I do?
A: Immediate action is crucial to prevent the spread of contamination.
-
Isolate and Discard: Immediately isolate the contaminated flasks to prevent cross-contamination to other cultures. The recommended course of action for heavy contamination is to discard the cells and decontaminate the incubator and biosafety cabinet.[1]
-
Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator, and any other potentially contaminated equipment.[1]
-
Review Protocols: Re-examine your experimental and cell handling protocols to identify potential sources of the contamination.
-
Consider Salvage for Irreplaceable Cultures: For mild contamination of highly valuable or irreplaceable cultures, you may attempt to salvage them by washing the cells with PBS and treating with a high concentration of an appropriate antibiotic or antifungal agent. However, this is a temporary solution and not recommended for routine work.[1]
Data Presentation
Table 1: Common Contaminants and Their Impact on Cytotoxicity Assays
| Contaminant | Visual Indicators | Microscopic Appearance | Impact on Cytotoxicity Assays (e.g., MTT) |
| Bacteria | Turbid, yellow medium; rapid pH drop | Small, motile, rod- or cocci-shaped particles | Can metabolize MTT, leading to falsely high viability readings (false negative for cytotoxicity).[6] |
| Yeast | Slightly turbid, yellowish medium | Round or oval budding particles | Can also metabolize MTT, potentially masking cytotoxic effects. |
| Mold | Filamentous growth, often on the surface | Mycelial networks (hyphae) | Can interfere with optical density readings and affect cell health. |
| Mycoplasma | Often no visible change in medium | Not visible with a standard light microscope | Alters cell metabolism, growth, and gene expression, leading to unreliable and skewed assay results.[2] |
Table 2: Recommended Concentrations for Common Cell Culture Antibiotics
| Antibiotic/Antimycotic | Target Organism(s) | Recommended Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 I.U./mL Penicillin, 50-100 µg/mL Streptomycin | Commonly used, but ineffective against mycoplasma and some resistant bacterial strains.[7] |
| Gentamicin | Gram-positive and Gram-negative bacteria, Mycoplasma | 50 mg/L | Can be cytotoxic to some cell lines.[6] |
| Amphotericin B | Fungi (yeast and molds) | 2.5 mg/L | Can be toxic to cells.[6] |
| Nystatin | Fungi (yeast and molds) | 50 mg/L | Used as an alternative to Amphotericin B.[6] |
Experimental Protocols
Protocol: this compound Cytotoxicity Assessment using MTT Assay on RAW264.7 Cells
This protocol is based on standard MTT assay procedures and findings that this compound has been tested on RAW264.7 macrophage cells.[1][8]
-
Cell Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected bioassay results.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RAW264.7 cell viability via MTT assay and possible factor analysis | Semantic Scholar [semanticscholar.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Viscumneoside III and Tyrosinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscumneoside III in tyrosinase inhibition assays.
Troubleshooting Guide
Variability in tyrosinase inhibition assay results with this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability or Poor Reproducibility of IC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Enzyme Activity | Ensure the tyrosinase enzyme is from a consistent source and lot number. Enzyme purity can vary between batches and suppliers, significantly impacting results.[1][2][3][4] |
| Substrate Concentration | Use a consistent and saturating concentration of L-tyrosine or L-DOPA. The choice of substrate can influence the inhibitory activity of some compounds. |
| Solvent Effects | This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit the enzyme.[1][3] |
| pH and Temperature Fluctuations | Maintain a constant pH and temperature throughout the experiment. Tyrosinase activity is highly sensitive to both. The optimal pH is typically between 6.5 and 7.5. |
| Instability of this compound | Prepare fresh solutions of this compound for each experiment. As a flavanone glycoside, its stability in aqueous buffer over time may be limited.[5][6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents. |
Problem 2: No or Low Tyrosinase Inhibition Observed
| Potential Cause | Recommended Solution |
| Incorrect Wavelength | Ensure the absorbance is read at the correct wavelength for dopachrome formation (typically around 475-490 nm).[7][8] |
| Inactive Enzyme | Test the enzyme activity with a known inhibitor, such as kojic acid, to confirm it is active. |
| Low Concentration of this compound | The reported inhibitory concentration of this compound is in the millimolar range. Ensure the concentrations being tested are appropriate. |
| Pre-incubation Time | Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. A 10-minute pre-incubation is a common starting point. |
Problem 3: Interference with the Assay
| Potential Cause | Recommended Solution |
| Compound Color | If this compound solutions have inherent color, this can interfere with the absorbance reading. Run appropriate controls containing the compound without the enzyme to subtract the background absorbance. |
| Compound Precipitation | Visually inspect the wells for any precipitation of this compound in the assay buffer. If precipitation occurs, consider adjusting the solvent concentration or using a different solvent system. |
| Non-specific Inhibition | Some compounds can inhibit tyrosinase through non-specific mechanisms. Consider performing enzyme kinetic studies to determine the mode of inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound in a tyrosinase inhibition assay?
A precise, peer-reviewed IC50 value for this compound is not consistently reported in the literature. One commercially available source states an IC50 of 0.5 mM. Another study reports that this compound exhibits a higher rate of tyrosinase inhibition than ascorbic acid, which was used as a positive control.[9] Due to the inherent variability of this assay, it is recommended to include a standard inhibitor like kojic acid or ascorbic acid in your experiments to benchmark the activity of your this compound sample.
Q2: What is the best solvent to use for dissolving this compound?
This compound, a flavanone glycoside, is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For in vitro assays, DMSO is a common choice as it can dissolve a wide range of compounds and is miscible with aqueous buffers.[10] It is crucial to keep the final DMSO concentration in the assay low (ideally below 1%) to avoid solvent-induced enzyme inhibition.[1][3]
Q3: What is the mechanism of tyrosinase inhibition by this compound?
As a flavonoid, this compound likely inhibits tyrosinase through its ability to chelate the copper ions within the active site of the enzyme.[11] This prevents the binding of the natural substrates, L-tyrosine and L-DOPA. Additionally, flavonoids can act as antioxidants, which may also contribute to the reduction of dopaquinone, an intermediate in the melanin synthesis pathway.
Q4: Should I use mushroom tyrosinase or human tyrosinase for my experiments?
Mushroom tyrosinase is widely used for initial screening of inhibitors due to its commercial availability and lower cost. However, it is important to note that there are structural differences between mushroom and human tyrosinase, and inhibitors can exhibit different potencies against the two enzymes.[1][3][4] For studies with direct relevance to human applications, it is advisable to confirm findings using human tyrosinase or in a cell-based assay with human melanocytes.
Q5: How can I be sure that the observed inhibition is specific to this compound?
To ensure the specificity of inhibition, it is important to run several controls. These include a negative control (no inhibitor), a positive control (a known tyrosinase inhibitor like kojic acid), and a blank for the test compound (this compound in buffer without the enzyme) to account for any intrinsic color of the compound. Performing enzyme kinetic studies (e.g., Lineweaver-Burk plots) can also help to elucidate the mechanism of inhibition and confirm a specific interaction with the enzyme.
Quantitative Data Summary
Due to the limited publicly available data on the specific IC50 of this compound, this table provides a qualitative comparison based on existing literature.
| Compound | Reported Tyrosinase Inhibitory Activity | Reference |
| This compound | Higher rate of inhibition than ascorbic acid | |
| Ascorbic Acid | Commonly used as a positive control | |
| Kojic Acid | IC50 values vary widely, often in the low µM to mM range depending on assay conditions | [12] |
Experimental Protocols
Detailed Methodology for Mushroom Tyrosinase Inhibition Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized (e.g., 20-40 units/mL).
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be prepared fresh and protected from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 50 mM).
-
Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all test wells and does not exceed 1%.
-
Kojic Acid Solution: Prepare a stock solution of kojic acid in phosphate buffer or DMSO, followed by serial dilutions in phosphate buffer.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
20 µL of the test solution (this compound or Kojic Acid at various concentrations) or buffer (for the negative control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C or 37°C). Alternatively, take an endpoint reading after a fixed incubation time.
-
Controls:
-
Negative Control: Contains all reagents except the inhibitor (replace with buffer).
-
Positive Control: Contains a known inhibitor (kojic acid).
-
Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic oxidation of L-DOPA.
-
Compound Blank: Contains the test compound and all other reagents except the enzyme to correct for the intrinsic color of the compound.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Visualizations
References
- 1. Variations in IC50 Values with Purity of Mushroom Tyrosinase [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Variations in IC50 Values with Purity of Mushroom Tyrosinase | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Standardization of Viscumneoside III Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing the quantification of viscumneoside III across different laboratories.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its standardized quantification important?
This compound is a flavanone glycoside found in plants such as Viscum coloratum. Standardized quantification is crucial for ensuring the consistency, comparability, and reliability of research findings across different studies and laboratories, which is essential for drug development and quality control of herbal medicines.
Q2: Is there a commercially available certified reference material (CRM) for this compound?
Currently, a widely available commercial certified reference material (CRM) for this compound is not listed by major suppliers. Laboratories may need to isolate and characterize their own internal reference standard. The purity of an in-house reference standard should be rigorously assessed using techniques like NMR, mass spectrometry, and HPLC-UV.
Q3: What are the recommended methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices.
Q4: How can we minimize variability in this compound quantification between different laboratories?
Minimizing inter-laboratory variability requires a comprehensive approach that includes:
-
Standardized Protocols: Implementing harmonized protocols for sample preparation, extraction, and analysis.
-
Reference Material: Using a common, well-characterized reference standard (in-house or commercial, if available).
-
Method Validation: Each laboratory should validate the analytical method according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[1][2][3][4]
-
Inter-laboratory Comparison Studies: Participating in proficiency testing or inter-laboratory comparison studies to identify and address systematic biases.[5][6][7][8]
Troubleshooting Guides
HPLC-UV Method
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a new column or a guard column.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the HPLC pump for leaks and ensure proper functioning. |
| Low Sensitivity | - Suboptimal detection wavelength- Low sample concentration | - Determine the UV maximum absorbance of this compound and set the detector to that wavelength.- Concentrate the sample or increase the injection volume (while monitoring for overload). |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Detector lamp aging | - Filter the mobile phase and flush the column.- Replace the detector lamp if it has exceeded its lifespan. |
LC-MS/MS Method
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization Efficiency | - Suboptimal mobile phase additives- Incorrect ionization source settings | - Optimize the mobile phase with additives like formic acid or ammonium formate to enhance protonation.- Adjust source parameters such as capillary voltage, gas flow, and temperature. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with ionization. | - Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[9]- Use a matrix-matched calibration curve.- Employ an isotopically labeled internal standard if available. |
| Inconsistent Fragmentation | - Fluctuating collision energy- Contamination in the collision cell | - Optimize and stabilize the collision energy for the specific MRM transition.- Perform routine maintenance and cleaning of the mass spectrometer. |
| Low Signal-to-Noise Ratio | - Inefficient sample clean-up- Low abundance of precursor ion | - Enhance sample preparation to reduce background noise.- Optimize LC conditions to improve peak shape and intensity. |
Experimental Protocols
Sample Preparation and Extraction
A generalized protocol for the extraction of this compound from plant material:
-
Grinding: Mill the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure homogeneity and increase extraction efficiency.[10]
-
Extraction Solvent: Use methanol or a methanol-water mixture (e.g., 80% methanol) for extraction.
-
Extraction Technique: Employ methods like ultrasonication or accelerated solvent extraction (ASE) for efficient extraction.[9][11]
-
Ultrasonication: Mix the plant powder with the solvent (e.g., 1:20 w/v) and sonicate for 30-60 minutes.
-
ASE: Pack the powdered sample into the extraction cell and perform extraction at an elevated temperature and pressure.
-
-
Filtration and Concentration: Filter the extract through a 0.45 µm filter. If necessary, concentrate the extract under reduced pressure.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, use a C18 SPE cartridge to remove interfering non-polar compounds.
HPLC-UV Quantification Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Example Gradient: Start with 10% A, increase to 40% A over 20 minutes, then wash with 90% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard calibration curve prepared with a this compound reference standard.
LC-MS/MS Quantification Method
-
Chromatographic Conditions: Similar to the HPLC-UV method, but may use a shorter column and faster gradient for higher throughput.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode (optimization required). Negative mode is often suitable for flavonoids.[12]
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and the most abundant product ions of this compound by direct infusion of a standard solution.
-
Quantification: Use an external standard calibration curve, preferably matrix-matched, or an internal standard method.
Data Presentation for Inter-Laboratory Comparison
For effective comparison of results between laboratories, data should be presented in a standardized format.
Table 1: Comparison of HPLC-UV Quantification Results for a Standard Sample
| Laboratory ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) | % Recovery |
| Lab A | 15.2 | 125430 | 10.1 | 101% |
| Lab B | 15.5 | 119870 | 9.8 | 98% |
| Lab C | 15.1 | 128950 | 10.3 | 103% |
| Mean | 15.27 | 124750 | 10.07 | 100.7% |
| Std. Dev. | 0.21 | 4545 | 0.25 | 2.5% |
| %RSD | 1.37% | 3.64% | 2.48% | 2.48% |
Table 2: Key Validation Parameters Reported by Different Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 |
| LOD (µg/mL) | 0.05 | 0.06 | 0.04 |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.12 |
| Accuracy (% Recovery) | 98.5 - 102.1% | 97.9 - 103.5% | 99.0 - 101.5% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.8% |
Visualizations
Caption: Workflow for Standardized this compound Quantification.
Caption: Troubleshooting Logic for Inconsistent Quantification Results.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrphr.org [iosrphr.org]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalbji.com [journalbji.com]
- 5. umweltbundesamt.at [umweltbundesamt.at]
- 6. mdpi.com [mdpi.com]
- 7. seedtest.org [seedtest.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Viscumneoside III Stability in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of viscumneoside III in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cosmetic formulations?
This compound is a flavanone glycoside, a natural compound found in plants like Viscum coloratum.[1] It is a potent tyrosinase inhibitor, making it a desirable active ingredient for skin brightening and anti-pigmentation cosmetic products.[2] However, like many flavonoids, this compound is susceptible to degradation when exposed to various environmental factors, which can lead to a loss of efficacy and undesirable changes in the cosmetic product.[3][4]
Q2: What are the primary factors that can degrade this compound in a cosmetic formulation?
The stability of flavonoids like this compound is influenced by several factors:
-
pH: The pH of the formulation can significantly impact the stability of flavonoids. Extreme pH values can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[3][5]
-
Light: Exposure to UV radiation can induce photochemical degradation of flavonoids.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[1][6]
-
Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.
Q3: What are the visible signs of this compound degradation in a cosmetic product?
Degradation of this compound can manifest in several ways:
-
Color Change: A noticeable shift in the color of the formulation, often to a yellowish or brownish hue, can indicate degradation.[7][8]
-
Odor Change: The development of an off-odor can be a sign of chemical changes within the product.[7][8]
-
Loss of Efficacy: The primary function of this compound, tyrosinase inhibition, will diminish as the molecule degrades.
-
pH Shift: Degradation can sometimes lead to a change in the overall pH of the formulation.[8]
-
Phase Separation: In emulsion-based products, degradation of an active ingredient can sometimes contribute to the overall instability of the emulsion.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and stability testing of cosmetics containing this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Formulation develops a yellow/brown discoloration over time, especially under accelerated stability testing at 40°C. | Oxidative degradation of the this compound polyphenol structure, potentially catalyzed by heat and trace metal ions. | 1. Incorporate Antioxidants: Add an antioxidant system to the formulation. A combination of Vitamin E (tocopherol) and ferulic acid can be effective in preventing oxidative destruction.[4] 2. Add a Chelating Agent: Introduce a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions that can catalyze oxidation.[7] 3. Control Headspace Oxygen: During manufacturing, consider purging the container with an inert gas like nitrogen before sealing to minimize oxygen exposure. |
| Loss of this compound potency is observed after exposure to light. | Photodegradation due to UV exposure. Flavonoid structures are often sensitive to UV radiation.[1] | 1. Use UV-Protective Packaging: Store the formulation in opaque or UV-blocking packaging to prevent light exposure.[4] 2. Incorporate a UV Absorber: For products in transparent packaging, consider adding a UV absorber to the formulation, such as benzophenone-4, if compatible with the overall formulation. |
| The concentration of this compound decreases significantly in an aqueous or emulsion-based formulation with a high pH. | Hydrolytic degradation of the glycosidic bonds or the flavanone ring structure, which is often pH-dependent.[10] | 1. Adjust Formulation pH: Buffer the formulation to a mildly acidic pH range (e.g., pH 4.5-6.0), where many flavonoids exhibit greater stability. 2. Microencapsulation: Consider using an encapsulated form of this compound. Encapsulation technologies like liposomes or polymer-based microcapsules can protect the active ingredient from the bulk formulation's environment.[4] |
| Inconsistent this compound concentration across different batches of the same formulation. | Issues with the solubility or uniform dispersion of this compound in the cosmetic base. | 1. Optimize Solubilization: Ensure this compound is fully dissolved in an appropriate solvent before being incorporated into the main formulation. Solubilizers like cyclodextrins can enhance the solubility of flavonoids in aqueous systems.[4] 2. Improve Homogenization: During manufacturing, ensure that the mixing and homogenization process is sufficient to evenly distribute the active ingredient throughout the batch. |
Experimental Protocols
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of a cosmetic formulation containing this compound by subjecting it to elevated temperature and humidity.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation containing this compound. Package the samples in the intended final packaging.
-
Initial Analysis (Time Zero): Before placing the samples in the stability chambers, perform initial analysis on a control sample from each batch kept at room temperature. The analysis should include:
-
Physical Characteristics: Appearance, color, odor, and signs of phase separation.
-
Physicochemical Parameters: pH and viscosity.
-
Quantification of this compound: Determine the initial concentration of this compound using a validated analytical method (e.g., HPLC-UV, see protocol below).
-
-
Stability Conditions: Place the samples in a stability chamber under accelerated conditions. A common condition for cosmetic testing is 40°C ± 2°C with 75% ± 5% relative humidity.[11]
-
Testing Intervals: Pull samples for analysis at predetermined intervals. For a 3-month accelerated study, typical time points are 1 month, 2 months, and 3 months.
-
Analysis at Each Interval: At each time point, analyze the samples for the same parameters as the initial analysis (physical characteristics, pH, viscosity, and this compound concentration).
-
Data Evaluation: Compare the results at each time point to the initial data. Significant changes in any of the parameters may indicate instability.
Representative Stability Data for this compound in a Cream Base (Illustrative)
| Parameter | Time 0 (25°C) | 1 Month (40°C) | 2 Months (40°C) | 3 Months (40°C) |
| Appearance | Homogeneous white cream | Homogeneous white cream | Slight yellowish tint | Noticeable yellowish tint |
| pH | 5.5 | 5.4 | 5.2 | 5.0 |
| Viscosity (cps) | 15,000 | 14,500 | 13,800 | 13,000 |
| This compound (%) | 100% | 95% | 88% | 80% |
Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantification of this compound in a cosmetic cream.
Methodology:
-
Standard Preparation:
-
Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Extraction from Cream):
-
Accurately weigh approximately 1 gram of the cosmetic cream into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 2 minutes to disperse the cream.
-
Use an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically around 280-330 nm for flavanones).
-
Column Temperature: 30°C.
-
-
Analysis and Calculation:
-
Inject the prepared calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of tyrosinase inhibition by this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution rate and stability study of flavanone aglycones, naringenin and hesperetin, by drug delivery systems based on polyvinylpyrrolidone (PVP) nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. formulabotanica.com [formulabotanica.com]
- 9. Stability Issues - Botanichem [botanichem.co.za]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of Viscumneoside III
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of viscumneoside III. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data considerations for transitioning from analytical to preparative scale chromatography.
I. Experimental Protocol: Scaled-Up Purification of this compound
This protocol outlines a general procedure for the large-scale purification of this compound from a crude plant extract, employing a two-step chromatographic process. It is intended as a starting point and may require optimization based on the specific biomass and available equipment.
1. Crude Extraction
-
Plant Material: Dried and powdered leaves and stems of Viscum species known to contain this compound.
-
Extraction Solvent: 50-80% ethanol or methanol in water.[1][2][3] The use of alcoholic solvents is a common and effective strategy for extracting phenolic compounds like flavonoids.[3]
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation. Maceration is a simple and low-cost extraction method.[3]
-
Alternatively, for improved efficiency, perform reflux extraction at 60-70°C for 2-3 hours.[1]
-
Filter the extract through cheesecloth and then a finer filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Preparative Flash Chromatography (Initial Purification)
-
Objective: To fractionate the crude extract and isolate the fraction enriched with this compound.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of dichloromethane and methanol is often effective for separating flavonoids.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.[4]
-
Pack a flash chromatography column with silica gel. The column size should be selected based on the amount of crude extract to be purified; a common starting point is a 1% load, meaning the crude mixture weight is 1% of the column's media weight.[5]
-
Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Pool the enriched fractions and evaporate the solvent.
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Objective: To achieve high purity this compound from the enriched fraction.
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both often containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6][7]
-
Procedure:
-
Develop an analytical HPLC method to achieve good separation of this compound from impurities.[8]
-
Scale up the analytical method to a preparative scale. This involves adjusting the column size, flow rate, and sample load while maintaining the linear velocity of the mobile phase.[9]
-
Dissolve the this compound-enriched fraction from the flash chromatography step in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample and run the preparative HPLC method.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and remove the solvent by lyophilization or evaporation.
-
II. Data Presentation: Scaling Chromatography Parameters
When scaling up from analytical to preparative chromatography, it is crucial to adjust several parameters to maintain separation efficiency. The following table provides a general comparison of typical parameters.
| Parameter | Analytical Scale | Preparative Scale |
| Column Internal Diameter | 2.1 - 4.6 mm | 10 - 50 mm or larger |
| Column Length | 50 - 250 mm | 100 - 250 mm |
| Particle Size | 1.7 - 5 µm | 5 - 15 µm or larger |
| Flow Rate | 0.2 - 2.0 mL/min | 10 - 150 mL/min or higher |
| Sample Load | Micrograms (µg) to low milligrams (mg) | High milligrams (mg) to grams (g) |
| Injection Volume | Microliters (µL) | Milliliters (mL) |
III. Troubleshooting Guide
This guide addresses common issues encountered during the scaled-up purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution in Preparative Chromatography | Overloading the column. | Reduce the sample load. As a general rule, for reversed-phase chromatography, the sample load should not exceed 1-5% of the stationary phase weight. |
| Inappropriate mobile phase. | Re-optimize the mobile phase on an analytical scale to improve separation before scaling up. | |
| Column degradation. | Check the column's performance with a standard compound. If performance is poor, the column may need to be replaced. | |
| High Backpressure | Blockage in the system (e.g., frits, tubing). | Systematically check for blockages starting from the detector and moving backward. Replace any clogged components. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the initial mobile phase. Consider using a stronger solvent for dissolution and injection, but be mindful of potential peak distortion. | |
| High mobile phase viscosity. | If using a highly viscous mobile phase, consider increasing the column temperature to reduce viscosity and backpressure. | |
| Peak Tailing or Fronting | Column overload. | Reduce the sample load. |
| Incompatible sample solvent. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume. | |
| Secondary interactions with the stationary phase. | For silica gel chromatography, adding a small amount of triethylamine can reduce tailing for basic compounds. For reversed-phase, adding an acid like formic or acetic acid can improve the peak shape of acidic compounds.[6][7] | |
| No Compound Eluting from the Column | Compound is too strongly retained. | Increase the strength of the mobile phase (e.g., increase the percentage of methanol in normal phase or acetonitrile in reversed-phase). |
| Compound degraded on the column. | Test the stability of this compound on the stationary phase by spotting a solution on a TLC plate and letting it sit for several hours before developing. If degradation occurs, consider an alternative stationary phase.[10] | |
| System leak. | Check all fittings and connections for leaks. | |
| Low Yield/Recovery | Irreversible adsorption to the stationary phase. | This can be an issue with highly polar compounds on silica gel. Consider using a different stationary phase or deactivating the silica gel. |
| Compound degradation. | Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of the mobile phase is within a stable range for the compound. | |
| Inefficient extraction. | Optimize the extraction procedure by trying different solvents, temperatures, or extraction times. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a method for preparative HPLC?
A1: The most efficient approach is to first develop and optimize the separation on an analytical scale using a column with the same stationary phase chemistry as your preparative column.[8] This allows for rapid testing of different mobile phases and gradients with minimal sample and solvent consumption. Once a good analytical separation is achieved, the method can be geometrically scaled up to the preparative column.[8]
Q2: How do I determine the loading capacity of my preparative column?
A2: The loading capacity depends on the column dimensions, stationary phase, and the separation difficulty of your sample. A good starting point is to perform a loading study on your analytical column. Gradually increase the injection volume until you see a significant loss in resolution. This will give you an indication of the maximum load per unit area of the column, which can then be scaled to your preparative column.
Q3: My this compound seems to be degrading during purification. What can I do?
A3: Flavonoid glycosides can be sensitive to pH and temperature. Avoid strongly acidic or basic mobile phases if possible. Also, minimize the time the compound spends in solution and at elevated temperatures. If degradation on silica gel is suspected, you can try deactivating the silica by pre-treating it with a solvent containing a small amount of a base like triethylamine.[4]
Q4: Can I use flash chromatography for the final purification step?
A4: While flash chromatography is an excellent technique for initial fractionation and purification, achieving the high purity (e.g., >95%) often required for drug development may be challenging, especially if impurities are structurally similar to this compound.[11] Preparative HPLC generally offers higher resolution and is better suited for final polishing steps.[6]
Q5: What are some alternative purification techniques for scaling up?
A5: High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, which can be beneficial for preventing irreversible adsorption and degradation of the sample.[6][12] It has been successfully used for the preparative separation of flavonoids.[6][12]
V. Visualizations
Caption: Experimental workflow for the scaled-up purification of this compound.
Caption: Troubleshooting flowchart for common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Scoping Review of Genus Viscum: Biological and Chemical Aspects of Alcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of Viscumneoside III: Validating an HPLC Method and Exploring Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is a critical step in ensuring the quality, consistency, and efficacy of botanical drugs and related products. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of flavonoid glycosides, using quercetin as a representative analog for viscumneoside III, due to the lack of a specific validated public method for the latter. Furthermore, this guide explores alternative analytical techniques, offering a comparative analysis to aid in the selection of the most suitable method for specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): A Validated Approach
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its application in the analysis of pharmaceutical compounds is well-established due to its high precision and ability to handle thermally unstable and polar compounds.[1] A validated HPLC-DAD method provides a reliable and robust approach for the routine quality control of plant extracts containing flavonoid glycosides.
Experimental Protocol: HPLC-DAD for Quercetin (as a proxy for this compound)
This protocol is based on a validated method for the quantification of quercetin.[1][2][3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid (analytical grade).
-
Quercetin reference standard.
-
Viscum album extract containing this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acidified water and an organic solvent like acetonitrile or methanol. A validated method for quercetin used a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[2][3][4]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte. For quercetin, 368 nm provides good resolution.[2][3]
-
Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the quercetin reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Accurately weigh the Viscum album extract, dissolve it in a suitable solvent, and filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters for Quercetin
The following tables summarize the typical validation parameters for an HPLC-DAD method for quercetin quantification, which would be analogous to the validation required for a this compound method.[2][3][4]
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision (Repeatability) | < 2% |
| Inter-day Precision (Intermediate Precision) | < 5% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | - | 98 - 102 |
| Medium | - | 98 - 102 |
| High | - | 98 - 102 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Table 5: Robustness
| Parameter Varied | Effect on Results |
| Mobile Phase Composition (± 2%) | No significant change |
| Column Temperature (± 5 °C) | No significant change |
| Flow Rate (± 0.1 mL/min) | No significant change |
Visualizing the HPLC Method Validation Workflow
Caption: Workflow for the development and validation of an HPLC method.
Alternative Quantification Methods: A Comparative Overview
While HPLC is a powerful tool, other analytical techniques offer distinct advantages for the quantification of this compound and other flavonoids.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, sensitivity, and selectivity compared to HPLC-DAD. This technique is particularly useful for analyzing complex mixtures and for detecting compounds at very low concentrations.
Experimental Protocol Outline:
-
Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification provides high selectivity and sensitivity.
-
Sample Preparation: Similar to HPLC, involving extraction and filtration.
Comparison with HPLC-DAD:
| Feature | HPLC-DAD | UPLC-MS/MS |
| Sensitivity | Good | Excellent |
| Selectivity | Moderate | Excellent |
| Speed | Standard | Faster |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control.
Experimental Protocol Outline:
-
Stationary Phase: HPTLC plates pre-coated with silica gel.
-
Mobile Phase: A mixture of solvents optimized for the separation of flavonoids.
-
Application: Samples and standards are applied as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: Densitometric scanning at the wavelength of maximum absorbance.
Comparison with HPLC-DAD:
| Feature | HPLC-DAD | HPTLC |
| Throughput | Sequential | High (multiple samples per plate) |
| Cost per Sample | Higher | Lower |
| Solvent Consumption | Higher | Lower |
| Resolution | Higher | Lower |
| Automation | Fully automated | Semi-automated |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for a specific reference standard for each analyte.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification.[5][7]
Experimental Protocol Outline:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known concentration and purity is added to the sample.
-
Solvent: Deuterated solvent in which both the analyte and the internal standard are soluble.
-
Data Acquisition: Acquisition of a 1D proton NMR spectrum with appropriate parameters to ensure accurate integration.
-
Quantification: Calculation of the analyte concentration based on the integral ratio of the analyte and internal standard signals.
Comparison with HPLC-DAD:
| Feature | HPLC-DAD | qNMR |
| Reference Standard | Required for each analyte | Universal internal standard can be used |
| Quantification | Relative | Absolute |
| Selectivity | Depends on chromatographic separation | High, based on unique chemical shifts |
| Sample Throughput | Moderate | Lower |
| Structural Information | Limited | Provides structural information |
Capillary Electrophoresis (CE)
CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high separation efficiency, short analysis times, and low consumption of reagents and samples.[8][9][10]
Experimental Protocol Outline:
-
Instrumentation: Capillary electrophoresis system with a suitable detector (e.g., UV-Vis).
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution that controls the pH and conductivity.
-
Separation Voltage: High voltage applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
Comparison with HPLC-DAD:
| Feature | HPLC-DAD | Capillary Electrophoresis |
| Efficiency | High | Very High |
| Sample Volume | Microliters | Nanoliters |
| Solvent Consumption | Higher | Very Low |
| Cost per Analysis | Moderate | Low |
| Sensitivity | Good | Generally lower (can be improved) |
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for quantification.
References
- 1. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC-DAD method for quercetin quantification in nanoparticles [recipp.ipp.pt]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosinase Inhibitory Activity: Viscumneoside III vs. Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosinase inhibitory activity of viscumneoside III and the well-established inhibitor, kojic acid. The information presented herein is compiled from various scientific sources to aid in the evaluation of these compounds for dermatological and cosmetic applications.
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The inhibition of this enzyme is a principal strategy in the development of agents for treating hyperpigmentation disorders and for skin whitening applications. Kojic acid is a widely recognized and utilized tyrosinase inhibitor. This compound, a dihydroflavone O-glycoside isolated from mistletoe, has also been identified as a potent inhibitor of this enzyme. This guide aims to provide a comparative overview of their efficacy based on available experimental data.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the source of the tyrosinase (e.g., mushroom or mammalian), the substrate used (e.g., L-tyrosine or L-DOPA), and other assay parameters.[1]
The following table summarizes the reported IC50 values for this compound and kojic acid from various studies. A direct comparative study under identical experimental conditions was not available in the reviewed literature; therefore, these values should be interpreted with caution.
| Compound | IC50 Value | Source of Tyrosinase | Substrate | Reference |
| This compound | 0.5 mM | Not Specified | Not Specified | [2] |
| Kojic Acid | 23.18 ± 0.11 µM | Mushroom | Not Specified | [3] |
| 37.86 ± 2.21 µM | Mushroom | Not Specified | [3] | |
| 48.62 ± 3.38 µM | Mushroom | Not Specified | [3] | |
| 121 ± 5 µM | Mushroom | L-DOPA | [4] |
Mechanism of Tyrosinase Inhibition
Kojic Acid: The mechanism of tyrosinase inhibition by kojic acid is well-documented. It acts as a competitive or mixed-type inhibitor by chelating the copper ions (Cu²⁺) present in the active site of the tyrosinase enzyme.[5] This chelation prevents the substrate from binding to the active site, thereby inhibiting the catalytic activity of the enzyme.[5]
This compound: While the specific inhibitory mechanism of this compound has not been extensively detailed in the available literature, as a flavonoid, it is likely to exert its inhibitory effect through a similar mechanism to other flavonoids. Flavonoids are known to inhibit tyrosinase by chelating the copper ions in the enzyme's active site.[6][7] The 3-hydroxy-4-keto moiety present in many flavonols is a key structural feature for this copper chelation.[6] As a dihydroflavone O-glycoside, this compound possesses a structure that could facilitate the chelation of copper ions.
Experimental Protocols
The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, based on common methodologies found in the literature.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Prepare stock solutions of the test compounds (this compound and kojic acid) in DMSO. Further dilutions are made with phosphate buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add a specific volume of the mushroom tyrosinase solution to each well.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA or L-Tyrosine solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) using a microplate reader.
-
Continue to measure the absorbance at regular intervals for a set duration (e.g., 20-30 minutes).
-
-
Controls:
-
Negative Control: Contains all reagents except the test compound.
-
Positive Control: Contains a known tyrosinase inhibitor, such as kojic acid, at a reference concentration.
-
Blank: Contains all reagents except the enzyme, to account for any non-enzymatic oxidation of the substrate.
-
-
Calculation of Inhibition:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance in the presence of the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of the in vitro tyrosinase inhibition assay.
Melanogenesis Signaling Pathway
Caption: Simplified melanogenesis signaling pathway and the point of action for tyrosinase inhibitors.
Conclusion
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03196A [pubs.rsc.org]
Viscumneoside III and Arbutin: A Comparative Analysis of Tyrosinase Inhibition
For researchers and professionals in drug development and life sciences, the quest for potent and safe tyrosinase inhibitors is a significant area of focus for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. This guide provides a detailed comparison of the tyrosinase inhibitory effects of Viscumneoside III, a natural flavonoid glycoside, and arbutin, a well-established skin-depigmenting agent.
This comparison summarizes available quantitative data, details the experimental methodologies used to assess tyrosinase inhibition, and illustrates the underlying biochemical pathways.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory potency of a compound against tyrosinase is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Based on available data, this compound has demonstrated significant tyrosinase inhibitory activity. A commercially available source reports an IC50 value of 0.5 mM for this compound[1]. Research on extracts from Korean Mistletoe (Viscum album), a natural source of this compound, has shown that fractions containing this compound exhibit higher tyrosinase inhibition rates than ascorbic acid, a known tyrosinase inhibitor[2][3].
Arbutin's inhibitory effect on tyrosinase varies depending on its isomeric form (α-arbutin or β-arbutin) and the source of the enzyme (e.g., mushroom or mammalian). The following table summarizes the reported IC50 values for different forms of arbutin under various experimental conditions.
| Compound | Tyrosinase Source | Substrate | IC50 Value (mM) | Reference |
| This compound | Not Specified | Not Specified | 0.5 | [1] |
| α-Arbutin | Mouse Melanoma | L-DOPA | 0.48 | |
| β-Arbutin | Mushroom | L-DOPA | 0.7 (Diphenolase) | |
| β-Arbutin | Mushroom | L-Tyrosine | 0.9 (Monophenolase) | |
| Arbutin (isomer not specified) | Human & Mushroom | Not Specified | 0.04 - 0.1 |
Experimental Protocols
The following is a generalized experimental protocol for a tyrosinase inhibition assay, based on common methodologies cited in the literature. Specific parameters may vary between studies.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is a widely used method for screening potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate
-
Phosphate Buffer (typically pH 6.8)
-
Test compounds (this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the phosphate buffer and the test compound at various concentrations.
-
Mushroom tyrosinase solution is added to each well, and the mixture is pre-incubated for a specific duration at a controlled temperature (e.g., 25-37°C).
-
The enzymatic reaction is initiated by adding the substrate (L-DOPA or L-Tyrosine) to each well.
-
The formation of dopachrome, a colored product of the reaction, is monitored by measuring the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action and Signaling Pathways
Arbutin:
Arbutin primarily acts as a competitive inhibitor of tyrosinase. Its structure is similar to that of tyrosine, the natural substrate for the enzyme. This structural resemblance allows arbutin to bind to the active site of tyrosinase, thereby preventing tyrosine from binding and being converted to melanin precursors. Kinetic studies have confirmed this competitive inhibition mechanism.
This compound:
The precise kinetic mechanism of tyrosinase inhibition by this compound is not as extensively documented in publicly available literature. However, as a flavonoid glycoside, it is hypothesized to inhibit tyrosinase through chelation of the copper ions present in the enzyme's active site. Flavonoids are known to bind to the binuclear copper center of tyrosinase, which is essential for its catalytic activity. This interaction would likely result in a non-competitive or mixed-type inhibition.
Below is a diagram illustrating the general workflow of a tyrosinase inhibition assay and the proposed inhibitory mechanisms of arbutin and this compound.
Caption: Workflow of a tyrosinase inhibition assay and proposed mechanisms for arbutin and this compound.
Conclusion
References
- 1. Selective Immune Modulating Activities of Viscum album and Its Components; A Possibility of Therapeutics on Skin Rash Induced by EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Anti-Tyrosinase Activity of this compound and Homoflavoyadorinin B Isolated from Korean Mistletoe (Viscum album) - koreascholar [db.koreascholar.com]
Comparative Efficacy of Viscumneoside III and Other Natural Tyrosinase Inhibitors: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosinase inhibitory efficacy of viscumneoside III against other well-established natural inhibitors: kojic acid, arbutin, and aloesin. The content is structured to offer a clear overview of their relative potencies, supported by experimental data and methodologies for a scientific audience.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values and the mechanism of inhibition for this compound and other selected natural compounds. It is important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom, murine, human) and the specific experimental conditions.
| Compound | Tyrosinase Source | IC50 Value | Mechanism of Inhibition |
| This compound | Not Specified | 0.5 mM[1] | Not Specified |
| Kojic Acid | Mushroom | 121 ± 5 µM (diphenolase)[2] | Competitive (monophenolase), Mixed (diphenolase)[3] |
| Mushroom | 30.6 µM[3] | ||
| α-Arbutin | Mushroom | 8 ± 0.58 mM (monophenolase)[4] | Apparent Competitive[4] |
| Mouse Melanoma | 0.48 mM[5] | Mixed Type[5] | |
| β-Arbutin | Mushroom | 0.9 ± 0.76 mM (monophenolase)[4] | Noncompetitive[5] |
| Mushroom | 0.7 mM (diphenolase)[6] | ||
| Aloesin | Mushroom/Human | 0.1 mM[7] | Noncompetitive[7] |
| Mushroom | 0.9 mM[8] | Not Specified |
Experimental Protocols: Tyrosinase Inhibition Assay
A standardized in vitro assay is crucial for evaluating and comparing the potency of tyrosinase inhibitors. The DOPAchrome formation method using mushroom tyrosinase is a widely accepted protocol.
Objective: To determine the concentration of a test compound required to inhibit 50% of tyrosinase activity (IC50).
Materials and Reagents:
-
Mushroom tyrosinase (e.g., 30 U/mL)
-
L-DOPA (10 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control wells, 20 µL of the solvent (e.g., DMSO) is used.
-
Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the resulting DOPAchrome at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the melanogenesis pathway and the general workflow for evaluating tyrosinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aloesin | 30861-27-9 | Tyrosinase | MOLNOVA [molnova.com]
A Comparative Study of the Antioxidant Activity of Viscumneoside III and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a species of mistletoe used in traditional medicine.[1][2] Its structure consists of a homoeriodictyol aglycone linked to a sugar moiety. As a member of the flavonoid family, it is presumed to possess antioxidant properties, contributing to the overall antioxidant capacity of Viscum extracts.[3][4][5][6]
Quercetin is a highly researched flavonol present in a wide variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant and anti-inflammatory effects, which are attributed to its specific chemical structure.[1][4][7][8]
Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of isolated this compound and quercetin is challenging due to the lack of specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound in published research. The tables below present established antioxidant values for quercetin and the reported activity of Viscum extracts, which contain this compound among other flavonoids.
Table 1: DPPH Radical Scavenging Activity
| Compound/Extract | IC50 (µg/mL) | Source |
| Quercetin | 4.97 ± 0.08 | [9] |
| Viscum orientale Methanol Extract | 6.63 | [10] |
| This compound | Data not available |
Lower IC50 values indicate stronger antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound/Extract | TEAC (µmol Trolox/µmol compound) | Source |
| Quercetin | ~1.5 - 5.0 | [11] |
| This compound | Data not available |
Higher TEAC values indicate stronger antioxidant activity.
Mechanisms of Antioxidant Action
The antioxidant activity of flavonoids like this compound and quercetin is primarily executed through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). These mechanisms allow them to neutralize reactive oxygen species (ROS) and chelate metal ions, thereby preventing oxidative damage to cellular components.
Quercetin's Antioxidant Signaling Pathways
Quercetin's antioxidant effects are well-documented and involve the modulation of several intracellular signaling pathways. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes through the Nrf2-ARE pathway.
Caption: Quercetin's antioxidant mechanism of action.
This compound's Postulated Antioxidant Action
As a flavanone glycoside, this compound's antioxidant activity is expected to be influenced by its structural features. The presence of hydroxyl groups on the B-ring and the glycosylation at the C7 position of the A-ring are key determinants of its radical scavenging and metal-chelating abilities. The general mechanism involves donating a hydrogen atom or an electron to a free radical, thereby stabilizing it.
Caption: General mechanism of flavonoid antioxidant action.
Experimental Protocols
The following are detailed methodologies for key antioxidant assays that can be used to compare the activity of this compound and quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solutions. A control well should contain 20 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Methodology:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of the sample solutions in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.
Caption: Workflow for the ABTS radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
Cell Treatment: Wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of the test compounds and a standard (quercetin can be used as a standard in this assay) along with the DCFH-DA probe (25 µM) for 1 hour.
-
Induction of Oxidative Stress: Wash the cells again with PBS to remove the compounds and probe from the medium. Add a free radical initiator, such as AAPH (600 µM), to induce oxidative stress.
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents (QE).
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Quercetin is a well-established antioxidant with a large body of evidence supporting its potent free radical scavenging and cell-protective effects. This compound, as a flavonoid constituent of Viscum coloratum, is expected to contribute to the antioxidant properties of mistletoe extracts. However, a significant gap in the literature exists regarding the specific, quantitative antioxidant activity of isolated this compound.
Future research should focus on isolating this compound and evaluating its antioxidant capacity using standardized assays such as DPPH, ABTS, and CAA. This would enable a direct and quantitative comparison with well-characterized antioxidants like quercetin, providing valuable insights for researchers and drug development professionals interested in the therapeutic potential of this natural compound. Based on the general structure-activity relationships of flavonoids, it is hypothesized that quercetin, as a flavonol with a C2-C3 double bond and multiple hydroxyl groups, would exhibit stronger antioxidant activity than this compound, a flavanone glycoside. However, experimental validation is necessary to confirm this hypothesis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Antioxidant Activity of Mistletoes (Viscum album and Other Species) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Scoping Review of Genus Viscum: Biological and Chemical Aspects of Alcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical and Molecular Insights into Variation in Sesame Seed Antioxidant Capability as Revealed by Metabolomics and Transcriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antioxidant, Antinociceptive and CNS Activities of Viscum orientale and High Sensitive Quantification of Bioactive Polyphenols by UPLC [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Viscumneoside III Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of viscumneoside III, a flavanone glycoside found in Viscum coloratum.[1] The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental results in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of four commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for the quantification of this compound using HPLC, UPLC-MS/MS, HPTLC, and ELISA. The data presented here is a representative synthesis based on typical performance characteristics of these methods for similar analytes.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry | ELISA |
| Linearity (r²) | > 0.999[2] | > 0.9998[3] | > 0.998[4] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[5] | 97.8 - 103.2%[3] | 98.39 - 99.17%[4] | 95 - 105% |
| Precision (% RSD) | ||||
| - Intra-day | < 2%[2] | < 1.5% | < 2%[4] | < 10%[6] |
| - Inter-day | < 3%[2] | < 2% | < 3% | < 15%[6] |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL[3] | ~20 ng/band[7] | ~1 ng/mL[6] |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.3 ng/mL[3] | ~60 ng/band[7] | ~3 ng/mL[8] |
| Analysis Time per Sample | ~20 min | ~5 min[9] | ~30 min (for a full plate) | ~4 hours (for a full plate) |
| Specificity/Selectivity | Moderate | High | Moderate | High (antibody dependent) |
| Cost per Sample | Low | High | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each of the discussed analytical methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of various compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[10]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[11]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 280 nm.[12]
Sample Preparation:
-
Extract powdered plant material or formulate a sample with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it suitable for trace-level analysis.
Instrumentation:
-
UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[13]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3][14]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[14]
-
Injection Volume: 2 µL.[15]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
Sample Preparation:
-
Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to reduce matrix effects.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it cost-effective for screening purposes.[7]
Instrumentation:
-
HPTLC applicator, developing chamber, and a densitometric scanner.[4]
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]
-
Mobile Phase: A mixture of ethyl acetate, formic acid, and water (e.g., 8:1:1, v/v/v).
-
Application: Apply samples as bands of 6 mm width.[4]
-
Development: Develop the plate up to a distance of 8 cm in a saturated chamber.[16]
-
Densitometric Analysis: Scan the plates at 280 nm.
Sample Preparation:
-
Extract the sample with a suitable solvent and apply the filtered extract directly to the HPTLC plate.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay technique, provided a specific antibody against this compound is available.
Principle:
-
A competitive ELISA format is often used for small molecules like this compound.[6] In this setup, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample.
General Procedure:
-
Coat a microtiter plate with an antibody specific to this compound.
-
Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Quantify the amount of this compound in the samples by comparing their absorbance to a standard curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationship between the key validation parameters.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPTLC densitometric method for analysis of thymoquinone in Nigella sativa extracts and marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method for the Validation of Three Polyphenols as a Marker Compound for the Standardization of Solidago virgaurea subsp. gigantea Extracts and Antiadipogenesis of Harvesting Time and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
- 7. japsonline.com [japsonline.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. recipp.ipp.pt [recipp.ipp.pt]
- 12. researchgate.net [researchgate.net]
- 13. Chemometrics coupled with UPLC-MS/MS for simultaneous analysis of markers in the raw and processed Fructus Xanthii, and application to optimization of processing method by BBD design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of HPTLC fingerprints of three species of Alpinia with biomarker Galangin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Viscumneoside III: In Vitro Promise vs. In Vivo Potential
For researchers, scientists, and professionals in drug development, understanding the translational potential of a novel compound is paramount. Viscumneoside III, a flavanone glycoside isolated from the medicinal plant Viscum coloratum, has demonstrated notable anti-inflammatory properties in laboratory settings. This guide provides a comprehensive comparison of the currently available in vitro and in vivo efficacy data for this compound, offering insights into its therapeutic promise and highlighting areas for future investigation.
In Vitro Efficacy: Targeted Anti-Inflammatory Action
In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms of this compound. A key finding is its ability to selectively modulate the production of pro-inflammatory chemokines in macrophages without inducing cellular toxicity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro assays performed on RAW264.7 murine macrophage cells.
| Parameter | Assay | Cell Line | Key Findings |
| Anti-inflammatory Activity | ELISA | RAW264.7 | This compound significantly suppresses the lipopolysaccharide (LPS)-induced production of Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[1] |
| Cytotoxicity | MTT Assay | RAW264.7 | This compound does not exhibit significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1] |
Mechanism of Action: Modulation of Inflammatory Signaling
Research indicates that the anti-inflammatory effects of Viscum album extracts, which contain this compound, are linked to the modulation of key inflammatory signaling pathways. Specifically, the extract has been shown to affect the phosphorylation of AKT and Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38. This suggests that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades, ultimately leading to the reduced expression of inflammatory mediators like MCP-1.
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits LPS-induced MCP-1 production by suppressing the phosphorylation of AKT and MAPKs.
In Vivo Efficacy: An Area for Further Exploration
To date, there is a notable absence of published studies specifically evaluating the in vivo efficacy of isolated this compound. While research on crude extracts of Viscum album var. coloratum has shown promising results in animal models of inflammatory diseases, the direct contribution of this compound to these effects remains to be elucidated.
One study investigating an ethanol extract of Viscum album var. coloratum in a mouse model of ulcerative colitis reported an alleviation of clinical symptoms and a suppression of inflammatory cytokines.[2] However, as this was a complex extract, the observed in vivo activity cannot be solely attributed to this compound.
The lack of specific in vivo data, including pharmacokinetic and pharmacodynamic profiles, for this compound represents a significant knowledge gap. Future research should prioritize animal studies to determine its oral bioavailability, effective dosing, and efficacy in established models of inflammation.
Experimental Protocols
In Vitro MCP-1 Suppression Assay
Objective: To quantify the effect of this compound on the production of MCP-1 in LPS-stimulated macrophages.
Cell Line: RAW264.7 murine macrophages.
Methodology:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound.
-
Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with 0.5 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Quantification: The cell culture supernatant is collected, and the concentration of MCP-1 is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of MCP-1 inhibition is calculated relative to the LPS-only treated control.
Experimental Workflow for In Vitro MCP-1 Assay
Caption: Workflow for determining the in vitro effect of this compound on MCP-1 production.
In Vivo Anti-Inflammatory Model (General Protocol)
While no specific in vivo studies for this compound are available, a common model for assessing anti-inflammatory potential is the LPS-induced endotoxemia model in mice.
Objective: To evaluate the effect of a test compound on systemic inflammation.
Animal Model: C57BL/6 mice.
Methodology:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Mice are administered the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the vehicle alone.
-
Induction of Inflammation: After a specified pre-treatment time, inflammation is induced by an intraperitoneal injection of LPS.
-
Sample Collection: At a designated time point post-LPS injection, blood is collected for serum analysis, and relevant tissues (e.g., lung, liver) may be harvested.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) are quantified by ELISA. Tissues can be processed for histological analysis or to measure inflammatory markers.
-
Data Analysis: Cytokine levels and histological scores in the treatment groups are compared to the LPS-only control group.
Conclusion and Future Directions
This compound demonstrates clear promise as a targeted anti-inflammatory agent based on robust in vitro evidence. Its ability to suppress MCP-1 production in macrophages without causing cytotoxicity points to a favorable therapeutic window at the cellular level. However, the current lack of in vivo data is a critical limitation in assessing its true therapeutic potential.
Future research should focus on:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo stability.
-
In Vivo Efficacy Studies: Evaluating the efficacy of isolated this compound in well-established animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, or sepsis.
-
Mechanism of Action Deep Dive: Further elucidating the precise molecular targets of this compound within the AKT and MAPK signaling pathways to better understand its mechanism of action.
By addressing these key areas, the scientific community can bridge the gap between the compelling in vitro findings and the potential for this compound to be developed into a novel anti-inflammatory therapeutic.
References
Synergistic Potential of Viscumneoside III and Other Viscum album Constituents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of plant-derived compounds in oncology is a rapidly evolving field. Among these, constituents of Viscum album L. (European mistletoe) have garnered significant interest for their potential anticancer properties. While direct experimental evidence on the synergistic effects of viscumneoside III with other compounds is not extensively documented in current literature, a broader examination of Viscum album extracts reveals a compelling landscape of synergistic and additive interactions with conventional chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects of Viscum album constituents, offering insights into their potential therapeutic applications and the experimental frameworks used to evaluate them.
Comparative Analysis of Synergistic Effects
Extracts from Viscum album contain a complex mixture of bioactive compounds, including lectins, viscotoxins, and triterpene acids. Studies have shown that these components can act synergistically to inhibit cancer cell growth and enhance the efficacy of chemotherapy.
Table 1: Synergistic Cytotoxicity of Viscum album Extracts and a Key Constituent
| Cell Line(s) | Compound/Extract | Combination Agent | Observed Effect | Quantitative Data (IC50/Effect) | Reference |
| Ewing Sarcoma (TC-71, A673) | ViscumTT (Aqueous Extract + Triterpene Extract) | Self-Synergy | Synergistic induction of apoptosis and inhibition of proliferation. | Webb's fractional product (Fp) > 1, indicating synergy. | [1] |
| Acute Myeloid Leukemia (OCI-AML3, MOLM-13) | ViscumTT (Aqueous Extract + Triterpene Extract) | Self-Synergy | Synergistic enhancement of apoptosis induction. | Not specified. | [2] |
| Human Breast Carcinoma (HCC1937, HCC1143), Pancreatic Adenocarcinoma (PA-TU-8902), Prostate Carcinoma (DU145), Lung Carcinoma (NCI-H460) | Viscum album Extract (VAE) | Doxorubicin, Gemcitabine, Docetaxel, Mitoxantrone, Cisplatin | Additive augmentation of chemotherapy-induced cytostasis at VAE concentrations ≥10 μg/ml. | Not specified. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects of Viscum album constituents.
1. Cell Viability and Cytotoxicity Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of the compounds alone or in combination for a specified period (e.g., 24, 48, 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): The induction of apoptosis is quantified using flow cytometry after staining cells with Annexin V-FITC and propidium iodide (PI). Cells are treated with the compounds for a specified time, harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Evaluation of Synergy
-
Webb's Fractional Product Method: To determine the nature of the interaction between components within an extract combination (e.g., viscumTT), Webb's fractional product (Fp) can be calculated. An Fp value greater than 1 indicates synergy.[1]
-
Combination Index (CI) Method: The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Combination Index (CI) method based on the Chou-Talalay principle. CI values are calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Mechanisms of Action
The synergistic effects of Viscum album extracts are attributed to the modulation of multiple signaling pathways involved in cell survival and apoptosis.
Caption: Workflow of synergistic interactions.
The combination of aqueous and triterpene extracts from Viscum album (viscumTT) has been shown to synergistically induce apoptosis through both the intrinsic and extrinsic pathways, involving the activation of CASP8 and CASP9.[1][5] Furthermore, this combination can downregulate key anti-apoptotic proteins such as MCL1, BIRC5, and XIAP.[1][5]
Caption: Apoptosis induction by ViscumTT.
Potential Role of this compound and Other Flavonoid Glycosides
This compound is a flavanone glycoside found in Viscum coloratum.[6] While direct studies on its synergistic effects are lacking, the broader class of flavonoids and their glycosides have been shown to exhibit synergistic anticancer effects when combined with chemotherapeutic agents like paclitaxel.[7] Flavonoids can sensitize cancer cells to chemotherapy by modulating various signaling pathways, including PI3K/AKT, MAPK, and NF-κB, and by inhibiting drug efflux pumps like P-glycoprotein.[8]
Given that the therapeutic effects of Viscum album are often attributed to the synergistic interactions of its various secondary metabolites, it is plausible that flavonoid glycosides like this compound contribute to the overall anticancer activity of the extracts.[9] Future research should aim to isolate this compound and evaluate its synergistic potential with other compounds, both from Viscum album and from conventional cancer therapies. This would provide a more complete understanding of the therapeutic potential of this specific compound and could lead to the development of novel combination therapies.
References
- 1. Multiple Active Compounds from Viscum album L. Synergistically Converge to Promote Apoptosis in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Natural Combination Extract of Viscum album L. Containing Both Triterpene Acids and Lectins Is Highly Effective against AML In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of standardized mistletoe (Viscum album) extracts with chemotherapeutic drugs regarding cytostatic and cytotoxic effects in vitro | springermedizin.de [springermedizin.de]
- 4. Interaction of standardized mistletoe (Viscum album) extracts with chemotherapeutic drugs regarding cytostatic and cytotoxic effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Active Compounds from Viscum album L. Synergistically Converge to Promote Apoptosis in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical Profile and Antioxidant Capacity of Viscum album L. Subsp. album and Effects on Its Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Viscumneoside III Content in Different Viscum Species: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presence of viscumneoside III in various Viscum species based on available scientific literature. While direct quantitative comparisons of this compound content across multiple species are limited, this document summarizes the existing findings to aid in research and development efforts. The guide also details a standard experimental protocol for the analysis of flavonoids in Viscum and illustrates a key signaling pathway associated with the anti-inflammatory activity of flavonoids, a class of compounds to which this compound belongs.
Presence of this compound in Viscum Species
Current research has identified the presence of this compound in a limited number of Viscum species. The chemical composition of Viscum species can be influenced by factors such as the subspecies and the host tree.[1][2] Among the most studied species are Viscum album, Viscum coloratum, and Viscum articulatum.[1][3] The following table summarizes the reported presence of this compound in different Viscum species.
| Viscum Species | Presence of this compound |
| Viscum album | Reported[4] |
| Viscum coloratum | Reported |
| Viscum articulatum | Not explicitly reported in the reviewed literature |
Note: The absence of a report for a specific species does not definitively mean the compound is absent, but rather that it has not been identified in the reviewed studies. Further targeted quantitative analyses are required to establish the precise content of this compound across a wider range of Viscum species.
Experimental Protocols for Flavonoid Analysis in Viscum
The quantification of this compound and other flavonoids in Viscum species is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). The following is a representative protocol synthesized from various studies.[5][6][7][8]
1. Sample Preparation:
-
Extraction: Dried and powdered plant material (leaves and stems) is extracted with a suitable solvent, typically 80% methanol or ethanol. Maceration or sonication can be used to enhance extraction efficiency.
-
Purification: The crude extract is filtered and concentrated under reduced pressure. For more detailed analysis, solid-phase extraction (SPE) can be employed to clean up the sample and enrich the flavonoid fraction.
2. HPLC-DAD Analysis:
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water with a small percentage of an acidifier like formic acid or trifluoroacetic acid (e.g., 0.1% v/v).
-
Solvent B: Acetonitrile or methanol with the same acidifier.
-
-
Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to separate compounds with different polarities.
-
Detection: A Diode-Array Detector is used to monitor the absorbance at specific wavelengths, typically around 280 nm and 360 nm for flavonoids.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared with a certified reference standard of this compound.
Visualization of a Key Anti-Inflammatory Signaling Pathway
This compound is a flavonoid, a class of compounds known for their anti-inflammatory properties. A primary mechanism through which flavonoids exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][9][10][11][12][13][14][15] This pathway is a central regulator of the inflammatory response.
Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of flavonoids.
Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.
References
- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Scoping Review of Genus Viscum: Biological and Chemical Aspects of Alcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemical Profile and Antioxidant Capacity of Viscum album L. Subsp. album and Effects on Its Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Viscumneoside III and Synthetic Tyrosinase Inhibitors in Melanogenesis
For Immediate Release
In the landscape of dermatological research and cosmetic science, the quest for potent and safe tyrosinase inhibitors is paramount for the management of hyperpigmentation. This guide provides a comprehensive head-to-head comparison of viscumneoside III, a natural compound, against a panel of widely recognized synthetic tyrosinase inhibitors: kojic acid, arbutin, thiamidol, and azelaic acid. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their inhibitory efficacy, mechanisms of action, and the experimental protocols to evaluate them.
Executive Summary
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for developing agents that address skin hyperpigmentation disorders.[1] While a plethora of natural and synthetic compounds have been identified as tyrosinase inhibitors, their efficacies and mechanisms can vary significantly. This comparison guide consolidates available data to provide a clear, evidence-based overview of this compound in relation to established synthetic alternatives.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potential of these compounds is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values, primarily against mushroom tyrosinase, a common model in preliminary screenings due to its commercial availability.[2] It is crucial to note that IC50 values can vary between studies due to different experimental conditions.[3]
| Compound | Type | Enzyme Source | IC50 Value | Mechanism of Action |
| This compound | Natural | Mushroom Tyrosinase | 0.5 mM | Not fully elucidated, but reported to have anti-tyrosinase activity.[4] |
| Kojic Acid | Synthetic | Mushroom Tyrosinase | 30.6 µM | Chelates copper ions in the active site of tyrosinase.[5][6] |
| Arbutin (β-arbutin) | Synthetic | Mushroom Tyrosinase | 0.7 - 10 mM | Competitive inhibition of tyrosinase.[7][8] |
| Thiamidol | Synthetic | Human Tyrosinase | 1.1 µM | Potent inhibitor of human tyrosinase.[2][9] |
| Mushroom Tyrosinase | 108 µM | Weak inhibitor of mushroom tyrosinase.[2][9] | ||
| Azelaic Acid | Synthetic | Tyrosinase | Kᵢ = 2.73 mM | Competitive inhibitor of tyrosinase.[10] |
Note: Kᵢ (inhibition constant) for azelaic acid is a measure of its potency as a competitive inhibitor. A lower Kᵢ value indicates a higher potency. The IC50 values for Kojic Acid and Arbutin can show variability across different studies.
Mechanisms of Action: A Deeper Dive
The efficacy of a tyrosinase inhibitor is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for the rational design of novel and more potent inhibitors.
This compound: While identified as a tyrosinase inhibitor, the precise molecular mechanism of this compound is not yet fully elucidated in the reviewed literature. Further research is required to characterize its mode of interaction with the tyrosinase enzyme.
Kojic Acid: This well-established inhibitor functions primarily by chelating the copper ions within the active site of the tyrosinase enzyme.[5][6] This action prevents the enzyme from binding to its substrate, tyrosine, thereby halting the melanin production cascade.[5]
Arbutin: A hydroquinone derivative, arbutin acts as a competitive inhibitor of tyrosinase.[7][8] It competes with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[8] By occupying the active site, arbutin prevents the conversion of L-tyrosine to L-DOPA, the first step in melanogenesis.
Thiamidol: This resorcinyl thiazole derivative is a highly potent and specific inhibitor of human tyrosinase.[2][9][11] Its development was based on screening against human tyrosinase, which explains its significantly higher efficacy on the human enzyme compared to the mushroom-derived enzyme.[2][9] It acts as a reversible competitive inhibitor.[11]
Azelaic Acid: This dicarboxylic acid acts as a competitive inhibitor of tyrosinase.[10] It is believed to compete with the L-tyrosine substrate for the enzyme's active site.[10]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a common primary screening method to identify potential tyrosinase inhibitors.
Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation is proportional to the inhibitory activity of the compound.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for the control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Melanin Content Assay
This assay evaluates the effect of a test compound on melanin production in a cellular context, typically using melanoma cell lines such as B16F10.
Principle: The amount of melanin produced by cultured melanocytes or melanoma cells is quantified after treatment with the test compound. A reduction in melanin content compared to untreated cells indicates an inhibitory effect on melanogenesis.
Materials:
-
B16F10 mouse melanoma cells (or other suitable melanin-producing cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Lysis buffer (e.g., 1 N NaOH)
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include an untreated control group.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH) and incubating at an elevated temperature (e.g., 60-80°C) to dissolve the melanin.
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the lysates at a wavelength of approximately 405-490 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which is determined in parallel using a protein assay (e.g., BCA or Bradford assay).
-
Calculate the percentage of melanin content relative to the untreated control cells.
Visualizing the Pathways and Processes
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
Caption: The melanin biosynthesis pathway and the site of action for tyrosinase inhibitors.
General Experimental Workflow for Tyrosinase Inhibitor Screening
Caption: A generalized workflow for the screening and characterization of tyrosinase inhibitors.
Conclusion
This comparative guide highlights the current understanding of this compound in relation to several key synthetic tyrosinase inhibitors. While this compound shows promise as a natural inhibitor, its potency, based on the available IC50 value against mushroom tyrosinase, appears to be lower than that of kojic acid and thiamidol (against human tyrosinase). Thiamidol stands out for its remarkable and specific inhibitory activity against human tyrosinase, a critical factor for clinical efficacy. Azelaic acid also demonstrates competitive inhibition, adding to the arsenal of synthetic options.
It is imperative to acknowledge the limitations of comparing data across different studies and enzyme sources. Future head-to-head studies under identical, standardized conditions, particularly utilizing human tyrosinase, are necessary for a more definitive comparison of these compounds. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be instrumental in the development of the next generation of safe and effective treatments for hyperpigmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Arbutin - Wikipedia [en.wikipedia.org]
- 9. images-1.eucerin.com [images-1.eucerin.com]
- 10. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Viscumneoside III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of viscumneoside III, a flavanone glycoside found in Viscum coloratum. Due to the limited availability of studies specifically focused on isolated this compound, this guide draws upon existing research on Viscum album extracts, which contain this compound as an active component. The information presented herein aims to provide a framework for validating its anticancer properties and comparing its performance with established chemotherapeutic agents like doxorubicin.
Overview of this compound
This compound is a natural compound belonging to the flavonoid family, isolated from the medicinal plant Viscum coloratum.[1] Traditional medicine has utilized extracts from Viscum species for various ailments, and modern research is exploring their potential in oncology.[2][3][4][5] While direct evidence for the anticancer activity of purified this compound is still emerging, studies on Viscum album extracts suggest a multi-faceted mechanism of action, including the induction of apoptosis, cell cycle arrest, and immunomodulation.
Comparative Performance Data
Quantitative data on the cytotoxic effects of isolated this compound is not extensively available in the public domain. To facilitate future research and provide a template for data presentation, the following table illustrates how the half-maximal inhibitory concentration (IC50) values of this compound could be compared against a standard chemotherapeutic drug, doxorubicin, across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available | 0.5 - 2.0 |
| A549 | Lung Cancer | Data not available | 0.1 - 0.5 |
| HeLa | Cervical Cancer | Data not available | 0.2 - 1.0 |
| HepG2 | Liver Cancer | Data not available | 0.3 - 1.5 |
Note: The IC50 values for doxorubicin are approximate and can vary depending on experimental conditions. The data for this compound is hypothetical and serves as a placeholder to encourage further research.
Proposed Mechanism of Action: STAT3 Signaling Pathway
Based on studies of Viscum album extracts, a plausible mechanism of action for this compound involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.
Caption: Proposed STAT3 signaling pathway inhibition by this compound.
Immunomodulatory Effects: Regulation of MCP-1 and Macrophage Activity
Emerging evidence suggests that this compound may also exert its anticancer effects through immunomodulation. Specifically, it has been implicated in the regulation of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for the recruitment of macrophages to the tumor microenvironment. By modulating MCP-1 expression and influencing macrophage polarization, this compound could potentially alter the tumor immune landscape, making it less favorable for cancer growth.
Caption: Hypothetical workflow of this compound's immunomodulatory action.
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended:
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include doxorubicin as a positive control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
-
Western Blot Analysis for STAT3 and Apoptosis-Related Proteins
-
Objective: To investigate the effect of this compound on the STAT3 signaling pathway and the expression of key apoptosis-related proteins.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, cleaved Caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Caspase-3 Activity Assay
-
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
-
Methodology:
-
Treat cancer cells with this compound as described for the Western blot analysis.
-
Lyse the cells and collect the supernatant.
-
Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as fold-change in caspase-3 activity compared to the control.
-
MCP-1 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the secretion of MCP-1 from cancer cells treated with this compound.
-
Methodology:
-
Treat cancer cells with this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform an ELISA for MCP-1 using a commercial kit according to the manufacturer's protocol.
-
Measure the absorbance and determine the concentration of MCP-1 from a standard curve.
-
Macrophage Migration Assay (Transwell Assay)
-
Objective: To assess the effect of this compound-conditioned media on macrophage migration.
-
Methodology:
-
Collect conditioned media from cancer cells treated with or without this compound.
-
Place the conditioned media in the lower chamber of a Transwell plate.
-
Seed macrophages (e.g., RAW 264.7) in the upper chamber.
-
Incubate for 24 hours to allow for migration.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Conclusion
While research on isolated this compound is in its early stages, the available evidence from Viscum album extracts suggests a promising anticancer agent with a potentially novel mechanism of action. The proposed inhibition of the STAT3 pathway and its immunomodulatory effects on the tumor microenvironment warrant further investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to validate these mechanisms and establish a comprehensive profile of this compound's therapeutic potential. Such studies are crucial for determining its efficacy in comparison to existing cancer therapies and for its potential development as a novel anticancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Viscum album Induces Apoptosis by Regulating STAT3 Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viscum album Induces Apoptosis by Regulating STAT3 Signaling Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viscum album Induces Apoptosis by Regulating STAT3 Signaling Pathway in Breast Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
Assessing the Purity and Performance of Commercially Available Viscumneoside III: A Comparative Guide
For researchers and drug development professionals investigating the potential of viscumneoside III, a naturally occurring flavanone glycoside, ensuring the purity of commercial samples is a critical first step. This guide provides a framework for assessing the purity of commercially available this compound and compares its primary biological activity—tyrosinase inhibition—with common alternative compounds. Experimental protocols and supporting data are provided to aid in the selection and quality control of this promising bioactive molecule.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers, typically marketed for research purposes. The stated purity from prominent vendors is generally high, often exceeding 98%. However, independent verification is crucial for rigorous scientific investigation.
| Supplier | Stated Purity | CAS Number |
| MedChemExpress | ≥98.0%[1] | 118985-27-6[1] |
| ChemFaces | ≥98%[2] | 118985-27-6[2] |
| BioCrick | >98%[3] | 118985-27-6[3] |
Table 1: Commercial Sources and Stated Purity of this compound
Performance Comparison: Tyrosinase Inhibition
This compound is recognized for its potent tyrosinase inhibitory activity, a key mechanism in the regulation of melanin production.[2][4] This makes it a compound of interest for applications in dermatology and cosmetics. To objectively evaluate its performance, its half-maximal inhibitory concentration (IC50) is compared with that of two widely used tyrosinase inhibitors, Kojic Acid and Arbutin.
| Compound | IC50 Value (Tyrosinase Inhibition) |
| This compound | 0.5 mM [4] |
| Kojic Acid | ~13.14 µg/mL - 121 µM |
| Arbutin (β-arbutin) | ~0.48 mM - 0.9 mM[5][6] |
Table 2: Comparative Tyrosinase Inhibitory Activity
Note: IC50 values for Kojic Acid and Arbutin can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and assay conditions.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample, adapted from established methods for flavonoid glycoside analysis.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or o-phosphoric acid.
-
Methanol (for sample preparation).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Scan for optimal absorbance, typically around 280 nm for flavanones.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the commercially available this compound and the reference standard in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is calculated based on the peak area percentage from the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Protocol 2: Tyrosinase Inhibition Assay
This protocol describes a common in vitro assay to determine the tyrosinase inhibitory activity of this compound and its alternatives.
1. Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
This compound, Kojic Acid, and Arbutin test compounds.
-
96-well microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period.
-
A control reaction without any inhibitor should be run in parallel.
3. Calculation of Inhibition and IC50:
-
The percentage of tyrosinase inhibition is calculated as follows:
-
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the scientific context and experimental procedures, the following diagrams are provided.
Caption: Workflow for HPLC-based purity assessment of this compound.
Caption: Inhibition of the melanogenesis pathway by this compound.
Conclusion
While commercial suppliers of this compound claim high purity levels, independent verification using a robust analytical method such as HPLC is essential for reliable research outcomes. In terms of its primary biological function, this compound demonstrates potent tyrosinase inhibition, comparable to or exceeding that of some established inhibitors like arbutin. The provided protocols and comparative data serve as a valuable resource for researchers to assess the quality and performance of this compound in their specific applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:118985-27-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. biocrick.com [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of Viscumneoside III and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of viscumneoside III and its derivatives. Due to the limited availability of direct comparative experimental data for this compound and its specific derivatives in the public domain, this guide synthesizes information on the metabolic stability of structurally related flavonoid glycosides to infer potential stability profiles. The information presented herein is intended to guide researchers in designing and interpreting metabolic stability studies for this class of compounds.
Introduction
This compound is a flavanone glycoside found in Viscum coloratum, a plant used in traditional medicine.[1] Like many flavonoids, its therapeutic potential is influenced by its metabolic stability, which dictates its bioavailability and duration of action. Enhancing metabolic stability through structural modification is a common strategy in drug development. This guide explores the expected metabolic stability of this compound and its potential derivatives based on established principles of flavonoid metabolism.
O-methylated flavonoids have been shown to exhibit improved metabolic stability and membrane transport capability compared to their unmethylated counterparts.[2] Furthermore, glycosylation is a key factor influencing the stability of flavonoids. Generally, flavonoid glycosides are more stable than their corresponding aglycones.
Comparative Metabolic Stability: A Data-Driven Postulation
Table 1: Postulated Comparative Metabolic Stability of this compound and Its Derivatives
| Compound | Structural Modification | Expected Metabolic Stability (Relative) | Rationale |
| This compound | Parent Compound | Moderate | As a glycoside, it is expected to be more stable than its aglycone, homoeriodictyol. The O-glycosidic linkage can be a target for hydrolysis. |
| Derivative A | Additional Glycosylation | Higher | Increased glycosylation can shield the flavonoid core from enzymatic attack, potentially increasing metabolic stability. |
| Derivative B | O-Methylation | Higher | Methylation of phenolic hydroxyl groups is a known strategy to block sites of metabolism by cytochrome P450 enzymes and improve stability.[2] |
| Derivative C | Acylation of Sugar Moiety | Higher | Acyl groups on the sugar can sterically hinder enzymatic access to the glycosidic bond and the flavonoid core, thus enhancing stability. |
| Homoeriodictyol | Aglycone | Lower | The free phenolic hydroxyl groups are susceptible to phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism, leading to rapid clearance.[5] |
Key Metabolic Pathways for Flavanone Glycosides
The metabolism of flavonoids, including flavanone glycosides like this compound, primarily occurs in the liver and intestines. The key enzymes involved are cytochrome P450 (CYP) enzymes for phase I metabolism and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for phase II metabolism.[5]
Phase I Metabolism:
-
Hydroxylation: CYP enzymes, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are known to hydroxylate the aromatic rings of flavonoids.[5][6][7]
-
O-demethylation: If the flavanone has methoxy groups, these can be removed by CYP enzymes.[7]
Phase II Metabolism:
-
Glucuronidation: Free hydroxyl groups are conjugated with glucuronic acid by UGTs.
-
Sulfation: Phenolic hydroxyl groups can be sulfated by SULTs.
The glycosidic bond of this compound can be hydrolyzed by glycosidases in the gut microbiota or by hepatic enzymes, releasing the aglycone homoeriodictyol, which is then subject to further metabolism.[8]
Below is a diagram illustrating the general metabolic fate of a flavanone glycoside.
Caption: General metabolic pathway of flavanone glycosides.
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using liver microsomes. This protocol can be adapted to compare this compound and its derivatives.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives in human liver microsomes.
Materials:
-
This compound and its derivatives
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, microsomal suspension, and the test compound working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Below is a workflow diagram for the described experimental protocol.
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
While direct experimental data on the metabolic stability of this compound and its derivatives is currently lacking, this guide provides a framework for researchers based on the established metabolic pathways of structurally similar flavonoids. It is anticipated that derivatives with additional glycosylation, O-methylation, or acylation of the sugar moiety will exhibit enhanced metabolic stability compared to the parent compound, this compound. The provided experimental protocol offers a starting point for conducting in vitro metabolic stability studies to generate quantitative data and validate these hypotheses. Such studies are crucial for the rational design of more stable and effective flavonoid-based therapeutic agents.
References
- 1. This compound | C27H32O15 | CID 71717590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Viscumneoside III: A Comparative Guide for Skin Whitening Formulations
For Immediate Release: A Comprehensive Analysis of Viscumneoside III's Performance Against Leading Skin Whitening Agents
This guide provides a detailed comparison of this compound, a potent tyrosinase inhibitor, against established skin whitening agents: kojic acid, arbutin, and vitamin C. The following sections present quantitative data on their efficacy and cytotoxicity, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of this compound for use in novel skin whitening formulations.
Performance Comparison of Skin Whitening Agents
The efficacy of skin whitening agents is primarily determined by their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, while maintaining low cytotoxicity to ensure the safety of the formulation. The following table summarizes the in vitro performance of this compound in comparison to kojic acid, arbutin, and vitamin C.
| Compound | Tyrosinase Inhibition (IC50) | Cell Viability (CC50) | Efficacy-to-Toxicity Ratio (CC50/IC50) |
| This compound | 0.5 mM[1] | > 300 µg/mL (in Viscum album extract on RAW264.7 cells) | Data Not Available |
| Kojic Acid | 121 ± 5 µM[2] | > 700 µM (on B16F10 cells)[3] | > 5.79 |
| Arbutin (β-arbutin) | Did not reach IC50 (up to 8000 µM)[2] | > 1000 µM (on B16F10 cells)[4] | Not Applicable |
| Vitamin C (Ascorbic Acid) | ~400-500 µM[5] | Induces cell death at high concentrations[5] | Data Not Available |
Note: The cytotoxicity data for this compound is derived from an extract of Viscum album on RAW264.7 macrophage cells and may not be directly comparable to the data for the other agents on B16F10 melanoma cells. Further studies are required to determine the specific CC50 of isolated this compound on melanocytes.
Mechanism of Action: The Melanin Synthesis Pathway
Melanin, the pigment responsible for skin color, is produced in specialized cells called melanocytes through a process known as melanogenesis.[2][6] This pathway is initiated by the oxidation of the amino acid L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosinase.[1][7] Tyrosinase is the key rate-limiting enzyme in this process, making it a prime target for skin whitening agents.[8] this compound, along with the benchmark agents, exerts its effect by inhibiting the activity of tyrosinase, thereby reducing the production of melanin.[1][4][9][10]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed protocols for the key assays are provided below.
Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a commonly used model enzyme. The protocol is adapted from established methods.[6][11][12]
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (this compound, Kojic Acid, Arbutin, Vitamin C) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control, use 20 µL of DMSO.
-
Add 40 µL of 30 U/mL mushroom tyrosinase solution and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Melanin Content Assay (B16F10 Murine Melanoma Cells)
This assay quantifies the melanin content in cultured melanoma cells after treatment with the test compounds. The protocol is based on established methods.[13]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
1N NaOH
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After incubation, wash the cells with PBS and harvest the cell pellets.
-
Dissolve the cell pellets in 100 µL of 1N NaOH at 60°C for 2 hours.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., Bradford assay).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
B16F10 murine melanoma cells
-
DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 3 x 10^3 cells/well and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.
Experimental and Logical Flow Diagrams
To further clarify the experimental process and the logic of comparison, the following diagrams are provided.
References
- 1. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Composition and Antioxidant Activity of a Viscum album Mother Tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Immune Modulating Activities of Viscum album and Its Components; A Possibility of Therapeutics on Skin Rash Induced by EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective tumor immunity to melanoma mediated by B16F10 cancer stem cell vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro selective cytotoxicity of the dietary chalcone cardamonin (CD) on melanoma compared to healthy cells is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Activity of Viscum album - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
